Monoolein
Description
Glyceryl monooleate is a natural product found in Nelumbo nucifera and Saposhnikovia divaricata with data available.
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNAYUHWVFMIP-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042003 | |
| Record name | Glycerol 1-monooleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Other Solid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour | |
| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerol monooleate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glyceryl monooleate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
238-240 °C AT 3 MM HG | |
| Record name | GLYCEROL MONOOLEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol) | |
| Record name | GLYCEROL MONOOLEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glyceryl monooleate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9420 @ 20 °C/4 °C, 0.925-0.935 | |
| Record name | GLYCEROL MONOOLEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glyceryl monooleate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID | |
CAS No. |
111-03-5, 25496-72-4, 67701-32-0 | |
| Record name | Glycerol 1-monooleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monooleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monooleate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025496724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl 1-oleate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13171 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Monoolein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid (9Z)-, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerol 1-monooleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oleic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3AEF6S35P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLYCEROL MONOOLEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/ | |
| Record name | GLYCEROL MONOOLEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
monoolein physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Monoolein
Introduction
This compound, also known as glyceryl monooleate or 1-monooleoylglycerol, is a monoglyceride formed from the esterification of oleic acid and glycerol.[1][2] It is an amphiphilic polar lipid with a long, hydrophobic hydrocarbon tail and a hydrophilic glycerol head.[2] This unique molecular structure allows this compound to self-assemble in the presence of water into various lyotropic liquid crystalline phases, including lamellar, hexagonal, and complex bicontinuous cubic structures.[1][3][4] Its biocompatibility, biodegradability, and status as 'generally recognized as safe' (GRAS) make it a valuable excipient in the pharmaceutical, cosmetic, and food industries.[3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and its significance in scientific research and drug development.
Physical and Chemical Properties
The physical and chemical characteristics of this compound can vary depending on its purity and the presence of di- and triglycerides.[1][3] It typically appears as a yellow oil, a soft solid, or white to off-white plates.[5][6]
General Properties
A summary of the general physical and chemical identifiers for this compound is presented below.
| Property | Value | Citations |
| Molecular Formula | C21H40O4 | [3][7][8] |
| Molecular Weight | 356.54 g/mol | [3][5][7] |
| CAS Number | 111-03-5 / 25496-72-4 | [7][9][10] |
| Appearance | White powder; pale yellow viscous oily liquid; yellow oil or soft solid. | [2][3][5] |
| Odor | Faint fatty odor; sweet. | [1][2][5] |
| Density | 0.9407 g/cm³ (at 35 °C) 0.9420 g/cm³ (at 20 °C) 0.96 g/cm³ (at 25 °C) | [1][7][8][9][10][11] |
| Refractive Index | 1.46384 (at 35 °C, 589.3 nm) 1.479 1.4626 (at 40 °C, 589.3 nm) | [1][5][7][9] |
| LogP (XLogP3) | 6.5 - 6.71 | [3][5][7] |
| Hydrogen Bond Donors | 2 | [3] |
| Topological Polar Surface Area | 66.76 Ų | [5][7] |
Thermal Properties
The thermal behavior of this compound is critical for its applications, particularly in drug delivery systems that are sensitive to temperature changes.
| Property | Value | Citations |
| Melting Point | 35 - 37 °C 38.5 °C 36 °C 37.5 °C | [1][3][5][8][9][10] |
| Boiling Point | 483.3 ± 35.0 °C (at 760 mmHg) 238-240 °C (at 3 Torr/mmHg) | [5][7][10][11] |
| Flash Point | 155.4 ± 19.4 °C 180 °C 156.3 °C | [1][5][7][8] |
Solubility
This compound's amphiphilic nature dictates its solubility profile. It is practically insoluble in water but soluble in various organic solvents.
| Solvent | Solubility | Citations |
| Water | Insoluble (<3.57 mg/L at 30 °C; 5.3E-3 g/L at 25 °C) | [1][2][3][7] |
| Chloroform | Soluble (50 mg/mL, clear, colorless) | [1][5][9] |
| Ethanol | Soluble (especially hot) | [3][11] |
| Ether | Soluble | [3][11] |
| Organic Solvents | Soluble (hot) | [3][11] |
Polymorphism and Phase Behavior
One of the most significant properties of this compound is its ability to form various lyotropic liquid crystalline phases when mixed with water.[1][3] These self-assembled structures are crucial for its application in creating nanostructured drug delivery systems like cubosomes and hexosomes. The primary phases include:
-
Lamellar (Lα) Phase: A layered structure of lipid bilayers separated by water.
-
Bicontinuous Cubic (V2) Phases: Complex, ordered, three-dimensional structures with a continuous lipid bilayer separating two non-intersecting water channels. The most common cubic phases formed by this compound are the Gyroid (Ia3d) and Diamond (Pn3m).[4][12][13]
-
Inverted Hexagonal (HII) Phase: A structure composed of water channels arranged in a hexagonal lattice, encapsulated by a continuous lipid monolayer.[4][13]
The transition between these phases is influenced by factors such as temperature, pressure, hydration level, and the presence of additives like polymers, salts, or other lipids.[4][12][14][15] For instance, in excess water, this compound typically forms a cubic Pn3m phase, which can transition to an inverted hexagonal phase at higher temperatures (above 95°C).[4]
Caption: Relationship between key factors and this compound's lyotropic liquid crystal phases.
Experimental Protocols
Characterizing the physicochemical properties of this compound requires a suite of analytical techniques. The workflow typically involves sample preparation followed by analysis using methods that probe thermal, structural, and compositional properties.
Caption: A typical experimental workflow for the physicochemical characterization of this compound.
Differential Scanning Calorimetry (DSC)
DSC is employed to study the thermal behavior of this compound, including its melting point and the temperatures of phase transitions between its different crystalline and liquid crystalline forms.[16][17]
-
Objective: To determine the temperature and enthalpy of phase transitions.
-
Methodology:
-
A small, precisely weighed amount of the this compound sample (e.g., ~2 mg) is sealed in an aluminum pan.[14] For hydrated systems, a specific amount of water or buffer is added before sealing.[14]
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which involves heating and/or cooling at a constant rate (e.g., 2.0 K/min).[14]
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Endothermic (heat absorbing) or exothermic (heat releasing) events, such as melting or crystallization, appear as peaks in the resulting thermogram. The peak temperature indicates the transition temperature.[14][16]
-
X-ray Diffraction (XRD)
XRD, particularly Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Diffraction (WAXD), is the primary technique for identifying the specific liquid crystalline phases formed by this compound and for determining their structural parameters, such as lattice constants.[4][12][14]
-
Objective: To identify the crystal structure (WAXD) and the mesophase structure (SAXS) of this compound systems.
-
Methodology:
-
The this compound sample, often hydrated and sealed in a thin glass X-ray capillary, is placed in the path of a focused X-ray beam.[18][19]
-
The X-rays are scattered by the ordered molecular arrangement within the sample.
-
A 2D detector records the scattering pattern at different angles.[18]
-
SAXS (Small Angles): Detects scattering from larger-scale structures (1-100 nm), which is used to identify the type of liquid crystalline phase (lamellar, cubic, hexagonal) based on the characteristic ratios of the peak positions.[14][20]
-
WAXD (Wide Angles): Detects scattering from molecular-level spacing, providing information about the packing of the lipid acyl chains (e.g., crystalline vs. liquid-like).[14]
-
Simultaneous SAXS/WAXD/DSC measurements can be performed to correlate structural changes directly with thermal events.[14]
-
Chromatography
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its content relative to impurities like free oleic acid, diglycerides (diolein), and triglycerides (triolein).[21]
-
Objective: To separate and quantify the components in a this compound sample.
-
Methodology (Thin-Layer Chromatography - TLC):
-
A stationary phase, such as a silica gel plate (sometimes impregnated with boric acid to improve separation of positional isomers), is used.[21]
-
The this compound sample is dissolved in a suitable solvent and spotted onto the plate.
-
The plate is placed in a chamber containing a mobile phase, which is a solvent mixture (e.g., hexane/ether/acetic acid).[21]
-
As the mobile phase moves up the plate via capillary action, it carries the sample components at different rates depending on their polarity and interaction with the stationary phase, leading to separation.
-
The separated spots can be visualized and quantified, for example, using a flame ionization detector (TLC-FID).[21]
-
-
Methodology (Gas Chromatography - GC):
-
The sample is injected into the GC instrument, where it is vaporized.
-
An inert carrier gas moves the vaporized sample through a column (e.g., DB-5HT).[22]
-
Components separate based on their boiling points and interactions with the column's stationary phase.
-
A detector (e.g., FID) records the retention time and abundance of each component.[22]
-
Conclusion
This compound is a remarkably versatile lipid whose unique physicochemical properties, particularly its capacity for self-assembly into complex nanostructures, underpin its widespread use in advanced applications. Its well-defined thermal behavior, solubility profile, and rich phase diagram make it a model system for studying lipid polymorphism and a critical component in the formulation of sophisticated drug delivery vehicles. The experimental protocols detailed herein provide a robust framework for the characterization of this compound, enabling researchers and drug development professionals to harness its full potential in creating innovative and effective products.
References
- 1. Cas 25496-72-4,this compound | lookchem [lookchem.com]
- 2. CAS 25496-72-4: this compound | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Temperature- and pressure-dependent phase behavior of monoacylglycerides this compound and monoelaidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Glyceryl Monooleate | 111-03-5 [chemicalbook.com]
- 7. This compound | CAS#:111-03-5 | Chemsrc [chemsrc.com]
- 8. chembk.com [chembk.com]
- 9. chemwhat.com [chemwhat.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journals.iucr.org [journals.iucr.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. osti.gov [osti.gov]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Quantitative determination of Tri-, Di-,monooleins and free oleic acid by the thin layer chromatography-flame lonization detector system using internal standards and boric acid impregnated chromarod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Monoolein Phase Diagram
For Researchers, Scientists, and Drug Development Professionals
Monoolein (1-(cis-9-Octadecenoyl)-rac-glycerol), a monoacylglycerol, is a cornerstone amphiphilic lipid in the fields of drug delivery, membrane protein crystallization, and food science.[1] Its profound importance stems from its ability to self-assemble in aqueous environments into a variety of lyotropic liquid crystalline phases, most notably the bicontinuous cubic phases.[1][2] Understanding the intricate relationship between temperature, hydration, and the resulting phase behavior is paramount for harnessing the full potential of this versatile biomaterial. This guide provides a detailed exploration of the this compound-water phase diagram, summarizing key quantitative data, outlining experimental methodologies for its characterization, and visualizing the complex relationships between its various states.
The this compound-Water Phase Diagram: A Delicate Balance of Temperature and Hydration
The phase behavior of this compound is exquisitely sensitive to both temperature and water content.[3] As an amphiphilic molecule, this compound possesses a hydrophilic headgroup and a hydrophobic tail. In the presence of water, these molecules arrange themselves to minimize the unfavorable interactions between the hydrophobic tails and the aqueous environment, leading to the formation of various ordered structures. The sequence of phases observed with increasing hydration at a constant temperature, or with increasing temperature at a constant hydration, is a manifestation of the delicate interplay between molecular packing parameters and thermodynamic forces.
A typical temperature-composition phase diagram of the this compound-water system reveals several distinct liquid crystalline phases.[4][5][6] At low water content, a lamellar phase (Lα) is often observed, where the this compound molecules form bilayers separated by thin layers of water.[2] As the water content increases, the system transitions into the highly ordered and viscous bicontinuous cubic phases. Two of the most commonly encountered cubic phases are the gyroid (Ia3d) and the double-diamond (Pn3m) structures.[3][7] These phases are characterized by a continuous lipid bilayer that divides space into two intertwined, continuous but non-intersecting aqueous channels.[8] At even higher water content and/or higher temperatures, the inverted hexagonal phase (HII) may form, which consists of hexagonally packed cylindrical water channels surrounded by the this compound molecules.[2][3]
It is important to note that the phase behavior of this compound can also exhibit metastability. For instance, the liquid crystalline phases observed below approximately 17-20°C can be in a metastable, undercooled state.[4][9][10] The equilibrium phase at these lower temperatures is a lamellar crystal phase (Lc).[9][10]
Quantitative Phase Behavior of the this compound-Water System
The following tables summarize the approximate phase boundaries for the this compound-water system based on published data. These values can be influenced by the purity of the this compound and the experimental conditions.
| Phase | Water Content (wt%) | Temperature Range (°C) | Space Group |
| Lamellar Crystalline (Lc) | < 20 | < 17-18 | - |
| Lamellar Liquid Crystalline (Lα) | 5 - 20 | > 17 | - |
| Bicontinuous Cubic (Ia3d - Gyroid) | 20 - 35 | 20 - 90 | Ia3d |
| Bicontinuous Cubic (Pn3m - Double Diamond) | 35 - 40 | 20 - 95 | Pn3m |
| Inverted Hexagonal (HII) | > 20 | > 95 | P63/mmc |
| Fluid Isotropic (FI) / Reversed Micellar (L2) | < 5 or high temperature | > 95 | - |
Note: The transition temperatures and water content ranges are approximate and can vary. The regions often show coexistence of two phases at the boundaries.
Experimental Protocols for Characterizing the this compound Phase Diagram
The determination of the this compound phase diagram relies on a combination of complementary experimental techniques that probe the structure and thermal properties of the system.
Sample Preparation
A crucial first step is the precise and homogeneous mixing of this compound and water.
Methodology:
-
Weigh the desired amounts of high-purity this compound and water (or an aqueous buffer) into a sealed container.
-
Heat the mixture to a temperature where the this compound is in a fluid state (e.g., 40-50°C) to facilitate mixing.
-
Thoroughly mix the components using a vortex mixer or by centrifugation cycles (alternating high-speed centrifugation and vigorous mixing) until a visually homogeneous, transparent, and often highly viscous sample is obtained.
-
Allow the sample to equilibrate at the desired temperature for a sufficient period (hours to days) to ensure thermodynamic equilibrium is reached before analysis.
Small-Angle X-ray Scattering (SAXS)
SAXS is the primary technique for identifying the liquid crystalline phase and determining its structural parameters. The ordered arrangement of the lipid molecules diffracts X-rays in a characteristic pattern of Bragg peaks.
Methodology:
-
Load the hydrated this compound sample into a temperature-controlled sample holder with X-ray transparent windows (e.g., a quartz capillary).
-
Expose the sample to a collimated monochromatic X-ray beam.
-
Collect the scattered X-rays on a 2D detector.
-
The positions of the diffraction peaks (q-values) are used to determine the lattice parameter and identify the space group of the liquid crystalline phase. The ratio of the peak positions is characteristic of a specific phase (e.g., √2, √3, √4, ... for the Pn3m cubic phase).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with phase transitions as a function of temperature. This allows for the precise determination of transition temperatures and the associated enthalpy changes.
Methodology:
-
Hermetically seal a small amount of the hydrated this compound sample (typically 5-10 mg) in an aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat and/or cool the sample at a controlled rate (e.g., 1-5°C/min).
-
The resulting thermogram will show endothermic or exothermic peaks corresponding to phase transitions.
Polarized Light Microscopy (PLM)
PLM is a simple yet powerful technique for visually identifying anisotropic liquid crystalline phases. Isotropic phases, like the cubic phase, appear dark under crossed polarizers, while anisotropic phases, such as the lamellar and hexagonal phases, exhibit characteristic birefringent textures.
Methodology:
-
Place a small amount of the hydrated this compound sample between a glass slide and a coverslip.
-
Observe the sample under a microscope equipped with two polarizing filters, one in the light path before the sample (polarizer) and one after the sample (analyzer), with their polarization directions oriented at 90° to each other.
-
The presence or absence of birefringence helps to distinguish between cubic and other liquid crystalline phases.
Visualizing this compound's Self-Assembly and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the study of the this compound phase diagram.
Caption: Self-assembly of this compound into different liquid crystalline phases.
Caption: Experimental workflow for determining the this compound phase diagram.
Conclusion
The this compound-water phase diagram is a rich and complex landscape that is fundamental to the application of this lipid in various scientific and industrial domains. A thorough understanding of the phase transitions as a function of temperature and hydration, coupled with robust experimental characterization, is essential for the rational design of this compound-based systems for applications such as controlled drug release and the structural determination of membrane proteins. The data and methodologies presented in this guide provide a solid foundation for professionals working with this remarkable self-assembling material.
References
- 1. osti.gov [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into the cubic-hexagonal phase transition kinetics of this compound modulated by sucrose solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phase diagram of the this compound/water system: metastability and equilibrium aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
A Deep Dive into Monoolein: A Technical Guide to its Biocompatibility and Biodegradability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoolein, also known as glyceryl monooleate (GMO), is an amphiphilic lipid composed of a glycerol head group and an oleic acid tail.[1] Its unique ability to self-assemble in aqueous environments into various liquid crystalline structures, such as lamellar, hexagonal, and bicontinuous cubic phases, has made it a cornerstone material in advanced drug delivery systems.[2][3][4] Recognized for its excellent safety profile, this compound is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) and is included in the FDA's Inactive Ingredients Guide.[2][5][6] This guide provides a comprehensive technical overview of the biocompatibility and biodegradability of this compound, presenting key data, experimental methodologies, and visual workflows to support its application in pharmaceutical development.
Biocompatibility Profile of this compound
This compound is widely regarded as a biocompatible and non-toxic material, a reputation substantiated by numerous in vitro and in vivo studies.[2][5][7] Its structural similarity to biological membranes contributes to its favorable interaction with cells and tissues.[2]
In Vitro Cytotoxicity Studies
The biocompatibility of this compound-based formulations, particularly cubosomes (nanoparticulate dispersions of the cubic phase), has been extensively evaluated against various cell lines. These studies consistently demonstrate low cytotoxicity at concentrations relevant for therapeutic applications.
For instance, glycerol monooleate nanoparticles have shown no significant toxic effects on PC12 cells (a rat model for neuronal differentiation) at concentrations up to 100 µg/mL.[8][9] These nanoparticles did not induce apoptosis or significant changes in the cell cycle.[8][9] Similarly, studies on inner ear-derived OC-k3 cells concluded that GMO nanoparticles were biocompatible at the tested doses and times.[10] Investigations using HeLa cells also reported no toxic effects from this compound-based nanoparticles at short incubation times, based on an 80% viability threshold.[11] However, it is noteworthy that the internal nanostructure can influence toxicity; nanoparticles with emulsion and hexagonal phases were found to be less toxic than those with a cubic phase structure in one study.[12]
| Formulation | Cell Line | Assay | Key Quantitative Finding |
| Glycerol Monooleate (GMO) Nanoparticles | PC12 (Rat Neuronal) | Cell Viability, Cell Cycle, Apoptosis Assays | No significant toxicity observed at concentrations up to 100 µg/mL.[8][9] |
| GMO Nanoparticles (Cubosomes) | OC-k3 (Mouse Organ of Corti) | Cell Viability, Cytomorphological Assays, Western Blot | Found to be biocompatible at the doses and times tested.[10] |
| This compound-based Cubosomes | HeLa (Human Cervical Cancer) | Viability Assays | No toxic effects observed at short incubation times.[11] |
| This compound-Capric Acid Nanoparticles | Not Specified | Cellular Cytotoxicity & Hemolysis Assays | Emulsion and hexagonal phase nanoparticles were less toxic than cubic phase nanoparticles.[12] |
| Cationic Gemini Surfactant:this compound Systems | Not Specified | Cytotoxicity Assays | IC50 values were above 35 µM, indicating good viability.[13] |
In Vivo Biocompatibility and Inflammatory Response
In vivo studies and related evidence support the low inflammatory potential of this compound. Formulations based on this lipid are generally well-tolerated. Interestingly, unloaded this compound nanocarriers have been observed to cause a noticeable reduction in pro-inflammatory cytokines.[14] In one study, quercetin-loaded this compound nanoparticles significantly suppressed the production of pro-inflammatory cytokines IL-1β, IL-6, and IL-8 in a human bronchial epithelial cell line.[14] This suggests that this compound not only serves as a benign carrier but may also contribute to a favorable inflammatory microenvironment. The bioadhesive nature of this compound facilitates permeation and interaction with epithelial cells, which can enhance drug absorption.[14]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxicity of this compound-based nanoparticles using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture:
-
Select a relevant cell line (e.g., HeLa, PC12).
-
Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound Formulations:
-
Prepare serial dilutions of the this compound nanoparticle dispersion in cell culture media to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Remove the old media from the wells and replace it with 100 µL of the media containing the nanoparticle dilutions.
-
Include untreated cells as a negative control and a known cytotoxic agent (e.g., Triton X-100) as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the media and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the percentage of viability against the concentration to determine the IC50 value (the concentration at which 50% of cells are viable).
-
Caption: Inflammatory signaling inhibition by drug-loaded this compound nanocarrier.
Biodegradability Profile of this compound
The biodegradable nature of this compound is a key advantage for its use in pharmaceutical applications, ensuring its clearance from the body and minimizing long-term accumulation.[1][2][5]
Mechanism of Degradation
This compound is an ester of glycerol and oleic acid and is subject to hydrolysis by esterases, particularly lipases, which are ubiquitous in the human body.[1] The enzymatic degradation process cleaves the ester bond, breaking down this compound into its endogenous, non-toxic components: oleic acid and glycerol.[15] Both of these degradation products are readily metabolized through normal physiological pathways. This enzymatic susceptibility is a critical feature, as it allows for the controlled breakdown of this compound-based drug delivery systems and the subsequent release of encapsulated therapeutic agents.
In Vitro Degradation Studies
The rate of this compound degradation can be modulated. For example, one study demonstrated that in the presence of lipase, a blank this compound liquid crystalline phase gel was fully digested into its soluble components within 7 days.[15] The degradation rate can be controlled by incorporating lipase inhibitors into the formulation, which can sustain the lipid matrix for over 30 days, allowing for tunable and sustained drug release.[15]
| Formulation | Enzyme | Assay | Key Quantitative Finding |
| This compound LCP Gel | Pancreatic Lipase | Gravimetric Analysis (Mass Loss) | Blank LCP fully digested within 7 days.[15] |
| This compound LCP Gel with Lipase Inhibitor (0.35 wt. %) | Pancreatic Lipase | Gravimetric Analysis (Mass Loss) | 49.7 ± 9.5% of original mass remained after 7 days.[15] |
| This compound LCP Gel with Lipase Inhibitor (2.5 wt. %) | Pancreatic Lipase | Gravimetric Analysis (Mass Loss) | Degradation rate decreased by almost 6-fold compared to blank LCP.[15] |
Experimental Protocol: In Vitro Enzymatic Degradation Assay
This protocol describes a method to assess the in vitro degradation of a this compound-based formulation (e.g., cubosomes or a hydrogel) by lipase.
-
Preparation of this compound Formulation:
-
Prepare the this compound formulation (e.g., a 5% w/w cubosome dispersion or a hydrated bulk gel).
-
Accurately weigh a specific amount of the formulation (e.g., 100 mg) into multiple vials for different time points.
-
-
Preparation of Degradation Medium:
-
Prepare a buffer solution relevant to the physiological environment of interest (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Prepare a stock solution of a relevant lipase (e.g., pancreatic lipase) in the buffer. The concentration will depend on the desired degradation rate (e.g., 1 mg/mL).
-
-
Degradation Experiment:
-
To each vial containing the this compound formulation, add a specific volume of the lipase solution (e.g., 5 mL).
-
For the control group, add the same volume of buffer without the enzyme to identical samples.
-
Incubate all vials in a shaking water bath at 37°C to simulate body temperature and ensure adequate mixing.
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove vials from each group (enzyme-treated and control).
-
Stop the enzymatic reaction, for example, by flash-freezing in liquid nitrogen or by adding a lipase inhibitor.
-
Separate the degradation products from the remaining formulation. This can be achieved by centrifugation to pellet the remaining intact nanoparticles, followed by collection of the supernatant.
-
-
Quantification of Degradation:
-
Method A: Gravimetric Analysis (for gels):
-
Carefully remove the remaining gel, freeze-dry it to remove water, and weigh it.
-
Calculate the percentage of mass loss over time compared to the initial dry weight.
-
-
Method B: HPLC Analysis of Degradation Products (for dispersions):
-
Analyze the supernatant for the concentration of the degradation product, oleic acid, using a validated High-Performance Liquid Chromatography (HPLC) method with an appropriate detector (e.g., UV or Mass Spectrometry).
-
Create a standard curve of oleic acid to quantify its concentration in the samples.
-
The increase in oleic acid concentration over time is directly proportional to the degradation of this compound.
-
-
Caption: Experimental workflow for in vitro enzymatic biodegradation assay.
Conclusion
This compound stands out as a premier lipid excipient for pharmaceutical applications due to its well-documented biocompatibility and predictable biodegradability. Extensive in vitro and in vivo data confirm its low toxicity and minimal inflammatory potential. The enzymatic degradation of this compound into endogenous, metabolizable components—oleic acid and glycerol—further underscores its safety and suitability for controlled drug delivery. The ability to form various nanostructures and the potential to modulate its degradation rate offer significant versatility in designing advanced therapeutic systems. For researchers and drug development professionals, this compound represents a reliable, safe, and effective platform for formulating innovative drug products for a wide range of administration routes.
References
- 1. Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery [yakhak.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of drug release from liquid crystalline this compound dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLYCERYL MONOOLEATE - Ataman Kimya [atamanchemicals.com]
- 6. Glycerol Monooleate: What is it and where is it used? [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of toxicity of glycerol monooleate nanoparticles on PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biocompatibility of glycerol monooleate nanoparticles as tested on inner ear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. research.tue.nl [research.tue.nl]
- 13. mdpi.com [mdpi.com]
- 14. Advances and applications of this compound as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
lyotropic liquid crystalline phases of monoolein
An In-depth Technical Guide to the Lyotropic Liquid Crystalline Phases of Monoolein
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MO), a monoglyceride of oleic acid, is a biocompatible and biodegradable lipid that exhibits rich lyotropic liquid crystalline behavior in the presence of water.[1][2] Its ability to self-assemble into highly ordered, nanostructured phases—notably the bicontinuous cubic and inverted hexagonal phases—makes it a subject of intense research and a versatile platform for advanced drug delivery systems.[3][4][5] These phases can encapsulate hydrophilic, hydrophobic, and amphiphilic molecules, offering controlled and sustained release profiles.[1][6] This technical guide provides a comprehensive overview of the core principles of this compound's liquid crystalline phases, detailed experimental protocols for their preparation and characterization, and quantitative structural data for researchers in drug development and materials science.
Introduction to this compound and its Phase Behavior
Glyceryl monooleate (GMO), commonly known as this compound, is a polar lipid composed of a hydrophilic glycerol headgroup and a hydrophobic oleic acid tail.[7] This amphiphilic nature drives its self-assembly in aqueous environments into various thermodynamically stable, ordered structures known as lyotropic liquid crystalline phases.[3][8] The specific phase formed is primarily dependent on the water content and temperature, as detailed in the this compound-water phase diagram.[8][9]
The key mesophases of this compound include:
-
Lamellar Phase (Lα): Consists of flat lipid bilayers stacked in one dimension, separated by water layers.[1][10]
-
Inverted Bicontinuous Cubic Phases (QII): Highly viscous, gel-like phases where a single, continuous lipid bilayer is contorted into a three-dimensional, periodic minimal surface, separating two independent, interwoven water channel networks.[1][11] These structures are particularly valuable for drug delivery due to their unique microstructure.[2][6] The most common cubic phases in the this compound-water system are the Diamond (Pn3m) and Gyroid (Ia3d) phases.[12][13][14]
-
Inverted Hexagonal Phase (HII): Composed of cylindrical water channels encased by a lipid monolayer, arranged on a two-dimensional hexagonal lattice.[1][4][14] This phase typically forms at higher temperatures or lower water content compared to the cubic phases.[1][3]
The cubic phases are especially attractive for drug delivery applications as they are stable at both room and physiological temperatures and can accommodate a wide variety of therapeutic molecules.[1][2] Dispersing these bulk liquid crystalline phases in excess water with a stabilizer, such as a Pluronic block copolymer, results in the formation of nanoparticles known as cubosomes (from cubic phases) or hexosomes (from hexagonal phases).[6]
Structural and Quantitative Data
The structural parameters of this compound's liquid crystalline phases are crucial for understanding their properties and designing effective drug delivery systems. These parameters are highly sensitive to temperature, composition, and the presence of additives.
Table 1: Structural Parameters of this compound Mesophases
| Phase (Space Group) | Condition | Lattice Parameter (a) [Å] | Bilayer Thickness (d_l) [Å] | Water Channel Diameter (d_w) [Å] | Reference(s) |
| Cubic (Pn3m) | 25 °C, excess water | 98.4 | ~40 | ~40 | [3][14] |
| Cubic (Pn3m) | 20 °C | - | 32.8 | 49.6 | [2] |
| Cubic (Pn3m) | 90 °C, excess water | 123 | - | - | [4] |
| Cubic (Ia3d) | 26 °C, 60:40 MO:water | 138 | - | - | [15] |
| Hexagonal (HII) | 90 °C, excess water | 73 | - | 32 | [4] |
| Hexagonal (HII) | 25 °C, with 10 mol% Oleic Acid | 58.1 | - | - | [14] |
Table 2: Drug Encapsulation in this compound-Based Systems
| Drug Type | Example Drug | Encapsulation Efficiency (%) | Loading Mechanism | Reference(s) |
| Anticancer | Doxorubicin, Paclitaxel | 71 - 103% | Lipid Bilayer / Water Channels | [5][16] |
| Hydrophobic | Nifedipine | 93.0% | Lipid Bilayer | [17] |
| Hydrophobic | Spironolactone | 90.2% | Lipid Bilayer | [17] |
| Hydrophilic | δ-Aminolevulinic acid (ALA) | 3% (w/w) loading | Water Channels | [18] |
Experimental Protocols
Precise and reproducible experimental methods are essential for the synthesis and characterization of this compound liquid crystalline phases.
Preparation of Bulk this compound Cubic Phase
This protocol describes the preparation of a bulk gel of the Pn3m cubic phase.
Materials:
-
This compound (purity ≥ 99%)
-
Purified water (e.g., Milli-Q)
-
Glass vials with airtight seals
-
Syringes or positive displacement pipettes
-
Centrifuge capable of mixing viscous samples (e.g., a "speed mixer") or a robust vortex mixer.
Methodology:
-
Weigh the desired amount of this compound directly into a glass vial. For lab-scale preparations, 100-500 mg is typical.
-
Add the appropriate amount of water to achieve the desired water content. For the Pn3m phase, a this compound:water ratio of approximately 60:40 (w/w) is common.[19]
-
Seal the vial tightly to prevent water evaporation.
-
Gently warm the mixture to ~40-45 °C to melt the this compound, which facilitates initial mixing.
-
Homogenize the sample. This can be achieved by repeated centrifugation cycles (e.g., 5-10 minutes at 3000 rpm), inverting the vial between cycles, until the sample is visually homogeneous, transparent, and highly viscous.
-
Allow the sample to equilibrate at the desired temperature (e.g., 25 °C) for at least 24-48 hours before characterization. The final product should be a stiff, optically isotropic gel.
Preparation of Cubosome Dispersions (Top-Down Method)
This protocol describes the dispersion of a bulk cubic phase into nanoparticles.
Materials:
-
Pre-formed this compound bulk cubic phase
-
Aqueous solution of a stabilizer (e.g., Pluronic F127 or F108, typically 0.5-1.0% w/w)[19]
-
High-energy sonicator (probe or bath) or high-pressure homogenizer.
Methodology:
-
Prepare the bulk this compound cubic phase as described in Protocol 3.1.
-
Add a quantity of the bulk phase to the stabilizer solution. A final lipid concentration of 1-5% (w/w) is typical.[1]
-
Disperse the mixture using high-energy input. For sonication, use a probe sonicator with pulses (e.g., 1 second on, 1 second off) in an ice bath to prevent overheating, for a total of 10-20 minutes or until a milky white, homogeneous dispersion is formed.
-
The resulting nanoparticle suspension (cubosomes) can be filtered through a coarse filter (e.g., 0.45 µm) to remove any large aggregates or titanium particles from the sonicator probe.
Characterization by Small-Angle X-ray Scattering (SAXS)
SAXS is the definitive technique for identifying the liquid crystalline phase and determining its structural parameters.[6][20]
Methodology:
-
Sample Preparation: Load the viscous bulk gel or the aqueous cubosome dispersion into a thin-walled glass or quartz capillary (e.g., 1.0-1.5 mm diameter). Seal the capillary ends with wax or epoxy to prevent dehydration.
-
Data Acquisition:
-
Mount the sample in a temperature-controlled holder in the SAXS instrument.
-
Expose the sample to a collimated X-ray beam (a synchrotron source is often used for high resolution and short acquisition times).[21]
-
Collect the scattered X-rays on a 2D detector. The sample-to-detector distance is chosen to resolve the characteristic length scales of the mesophases (typically 50-200 Å).
-
-
Data Analysis:
-
Integrate the 2D scattering pattern to obtain a 1D plot of intensity versus the scattering vector, q (q = 4πsin(θ)/λ).
-
Identify the positions of the Bragg diffraction peaks.
-
Determine the ratio of the q-values of the peaks. These ratios are characteristic of the crystallographic space group of the phase.[22][23]
-
Pn3m (Diamond Cubic): Peak ratios of √2, √3, √4, √6, √8...
-
Ia3d (Gyroid Cubic): Peak ratios of √6, √8, √14, √16...
-
HII (Hexagonal): Peak ratios of 1, √3, √4, √7...
-
-
Calculate the lattice parameter (a) from the position of the first peak (q_hkl) using the formula: a = 2π√(h²+k²+l²)/q_hkl, where (hkl) are the Miller indices of the reflection.[24]
-
Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with phase transitions as a function of temperature.[4]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the hydrated this compound sample (typically 1-5 mg) into a hermetic aluminum DSC pan.[4] Seal the pan to prevent water loss during the experiment.
-
Data Acquisition:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat and/or cool the sample at a controlled rate (e.g., 1-5 °C/min) over the temperature range of interest.
-
Record the differential heat flow between the sample and the reference.
-
-
Data Analysis:
Visualizing Structures and Workflows
Diagrams created using the DOT language to illustrate key concepts.
Structure of this compound Mesophases
Caption: Simplified representation of this compound mesophases.
This compound-Water Phase Transitions
Caption: Phase progression with increasing water and temperature.
Experimental Workflow: Cubosome Preparation & Characterization
Caption: Workflow for cubosome preparation and characterization.
Drug Loading in Bicontinuous Cubic Phases
Caption: Encapsulation sites for drugs in cubic phases.
Conclusion
The represent a robust and versatile platform for a wide range of scientific and pharmaceutical applications. Their well-defined, tunable nanostructures provide unique environments for the encapsulation and controlled delivery of therapeutic agents. A thorough understanding of the this compound-water phase diagram, coupled with precise experimental techniques for preparation and characterization, is paramount for harnessing the full potential of these advanced materials. This guide provides the foundational data and methodologies to empower researchers and developers to innovate within this exciting field.
References
- 1. 4.3. Preparation of Cubosomes [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the cubic-hexagonal phase transition kinetics of this compound modulated by sucrose solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cubosomes; the next generation of smart lipid nanoparticles? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipidic cubic phases: A novel concept for the crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cubic and Hexagonal Mesophases for Protein Encapsulation: Structural Effects of Insulin Confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.iucr.org [journals.iucr.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Lipid cubic phases for improved topical drug delivery in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cubosomal lipid formulation of nitroalkene fatty acids: Preparation, stability and biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterizing the Self-Assembly Properties of this compound Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tutorial Liquid crystals [sastutorials.org]
- 23. biorxiv.org [biorxiv.org]
- 24. pubs.aip.org [pubs.aip.org]
- 25. hitachi-hightech.com [hitachi-hightech.com]
- 26. cdn.technologynetworks.com [cdn.technologynetworks.com]
The Role of Monoolein in Biological Systems: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Monoolein, a monoglyceride derived from oleic acid and glycerol, holds a multifaceted role in biological systems. While traditionally recognized for its structural functions in lipid metabolism and its utility as a biomaterial, recent discoveries have unveiled a more nuanced involvement in cellular signaling. This technical guide provides an in-depth exploration of the dual roles of this compound isomers: the well-characterized 1-monoolein, pivotal in forming biocompatible liquid crystalline phases for drug delivery, and its lesser-known but functionally distinct isomer, 2-oleoylglycerol (2-OG), an endogenous signaling molecule. We will dissect its metabolic lifecycle, its profound impact on the physical properties of cellular membranes, and its specific engagement in G-protein coupled receptor signaling pathways. This document consolidates key quantitative data, details critical experimental methodologies, and presents complex biological relationships through structured diagrams to serve as a comprehensive resource for the scientific community.
Introduction: The Tale of Two Isomers
This compound, chemically known as monooleoylglycerol, is an amphiphilic lipid comprising a glycerol headgroup and an 18-carbon oleic acid tail featuring a single cis-double bond.[1] This structure imparts the ability to self-assemble in aqueous environments into various lyotropic liquid crystalline phases, including lamellar, hexagonal, and bicontinuous cubic phases.[2] This property is central to its application in biotechnology and drug delivery.
In biological contexts, it is crucial to distinguish between two positional isomers, as their functions are remarkably divergent:
-
1-Monoolein (1-Oleoyl-rac-glycerol): This is the most common isomer, often referred to simply as this compound or glyceryl monooleate (GMO). It is a key intermediate in the digestion of dietary fats and is primarily recognized for its structural and physicochemical properties. Its main biological relevance stems from its role in metabolism and its extensive use as an exogenous agent to create drug delivery systems and matrices for protein crystallization.
-
2-Monoolein (2-Oleoylglycerol or 2-OG): This isomer is a significant endogenous signaling molecule. It acts as a primary agonist for the G-protein coupled receptor GPR119, playing a critical role in metabolic regulation, particularly in the secretion of incretin hormones.[1][3]
This guide will explore the distinct and overlapping roles of these isomers, from the structural and metabolic functions of 1-monoolein to the specific signaling cascades initiated by 2-OG.
Endogenous Roles and Metabolic Lifecycle
This compound isomers are integral to lipid metabolism. Their lifecycle begins with the digestion of dietary triglycerides and ends with their hydrolysis into glycerol and free fatty acids.
Digestion of Triglycerides and Formation
Dietary triglycerides are primarily hydrolyzed in the small intestine by pancreatic lipase. This enzyme specifically cleaves fatty acids from the sn-1 and sn-3 positions of the triglyceride backbone, leading to the formation of two free fatty acids and one 2-monoacylglycerol, predominantly 2-oleoylglycerol (2-OG), given the high abundance of oleic acid at the sn-2 position of dietary fats.[1] It is estimated that the daily production of 2-OG in the human intestinal lumen can be between 15 and 20 grams, making it a highly abundant lipid metabolite.[1][4]
Interaction with Lipoprotein Lipase (LPL)
This compound also plays a regulatory role in the activity of lipoprotein lipase (LPL), the enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins. Certain apolipoproteins can inhibit LPL activity; however, the presence of monoglycerides like this compound can reverse this inhibition.[5] This suggests that the generation of this compound during lipolysis may act as a positive feedback mechanism to facilitate the complete hydrolysis of triglycerides.[5]
Degradation by Monoacylglycerol Lipase (MAGL)
Both 1-monoolein and 2-OG are ultimately hydrolyzed by the enzyme monoacylglycerol lipase (MAGL). MAGL is a serine hydrolase that catalyzes the breakdown of monoacylglycerols into a free fatty acid (oleic acid) and glycerol.[6] This enzymatic step is critical for terminating the signaling activity of 2-OG and for the complete breakdown of dietary monoglycerides.
The lifecycle of monoacylglycerols, highlighting the distinct fates of the 1- and 2-isomers, is depicted below.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activation of protein kinase C in lipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipid activation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Monoolein-Based Cubosomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of monoolein-based cubosomes, which are advanced lipid-based nanoparticles with significant potential in drug delivery. Cubosomes are biocompatible, capable of encapsulating a wide range of therapeutic agents (hydrophilic, hydrophobic, and amphiphilic), and offer sustained-release characteristics.[1][2][3]
Introduction to this compound-Based Cubosomes
This compound (glyceryl monooleate or GMO) is a polar, unsaturated monoglyceride that is a widely used amphiphilic lipid for forming cubosomes.[1] When hydrated, this compound self-assembles into bicontinuous cubic liquid crystalline phases, which can be dispersed into sub-micron, nanostructured particles known as cubosomes.[3][4][5] These particles possess a unique internal structure resembling a honeycomb, with two continuous, non-intersecting aqueous channels separated by a lipid bilayer.[6][7] This structure provides a large interfacial area, making cubosomes excellent carriers for various bioactive molecules.[4][8] The most common stabilizer used in this compound-based cubosome formulations is Poloxamer 407 (also known as Pluronic F127).[1][4]
Preparation Methods
There are two primary approaches for preparing this compound-based cubosomes: the top-down method and the bottom-up method.[4][9] Both methods require a lipid (this compound) and a stabilizer to prevent aggregation of the dispersed particles.[1][9]
Top-Down Method (High-Energy Approach)
The top-down method is the most conventional and widely used technique for preparing this compound-based cubosomes.[9][10] It involves the dispersion of a bulk viscous cubic phase into an aqueous medium using high energy.
Workflow for the Top-Down Preparation of this compound-Based Cubosomes
Caption: Workflow of the top-down method for cubosome preparation.
Experimental Protocol: Top-Down Method
-
Preparation of the Bulk Cubic Phase:
-
Melt the required amount of this compound at a temperature just above its melting point (35-37°C).[1]
-
Separately, prepare an aqueous solution of the stabilizer (e.g., Poloxamer 407).
-
Add the melted this compound to the stabilizer solution with gentle stirring.
-
Allow the mixture to equilibrate at a controlled temperature to form a homogenous, viscous bulk cubic phase. Hydration levels for this compound to form the cubic phase are typically between 20-40% w/w.[3]
-
-
Dispersion:
-
Add the bulk cubic phase to an excess of the aqueous phase (e.g., deionized water or buffer).
-
Subject the mixture to high-energy dispersion using either a high-pressure homogenizer or a sonicator.[9]
-
High-Pressure Homogenization: Process the mixture for a specified number of cycles at a defined pressure. Temperature control during homogenization is crucial, with studies suggesting optimal dispersion between 40-60°C.
-
Sonication: Use a probe sonicator at a specific amplitude and cycle for a set duration.[11][12] It is advisable to use a temperature-controlled system to prevent overheating.[13]
-
-
-
Optional Post-Processing:
-
The resulting dispersion can be filtered through a syringe filter (e.g., 0.45 µm) to remove any large aggregates.
-
Store the cubosome dispersion at a suitable temperature (e.g., 4°C or room temperature) for further characterization and use. Cubosomes prepared by this method have been reported to be stable for up to a year.[9][10]
-
Bottom-Up Method (Low-Energy Approach)
The bottom-up approach, also known as the solvent dilution or liquid precursor method, involves the formation of cubosomes from a precursor solution with minimal energy input.[1][4] This method is particularly advantageous for encapsulating temperature-sensitive drugs.[1]
Workflow for the Bottom-Up Preparation of this compound-Based Cubosomes
Caption: Workflow of the bottom-up method for cubosome preparation.
Experimental Protocol: Bottom-Up Method
-
Preparation of the Liquid Precursor:
-
Dissolve this compound in a suitable hydrotropic solvent, such as ethanol. The hydrotrope prevents the formation of a viscous liquid crystalline phase at high lipid concentrations.[4]
-
-
Formation of Cubosomes:
-
Prepare an aqueous solution of the stabilizer (e.g., Poloxamer 407).
-
Inject the this compound-ethanol precursor solution into the aqueous stabilizer solution under gentle magnetic stirring.
-
The dilution of the precursor leads to the spontaneous formation and crystallization of cubosomes.
-
-
Solvent Removal:
-
The hydrotropic solvent (ethanol) is typically removed from the final dispersion by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Drug Loading in this compound-Based Cubosomes
Drugs can be incorporated into cubosomes either during or after their formation.
-
During Formation: For the top-down method, the drug can be added to the molten this compound (for lipophilic drugs) or the aqueous phase (for hydrophilic drugs) before homogenization. In the bottom-up method, the drug can be dissolved in the liquid precursor or the aqueous phase.
-
After Formation (Incubation): The drug can be incubated with a pre-formed cubosome dispersion, allowing it to partition into the lipidic or aqueous domains of the nanoparticles.[4]
Characterization of this compound-Based Cubosomes
Thorough characterization is essential to ensure the quality and performance of the prepared cubosomes.
Workflow for Cubosome Characterization
Caption: Key characterization techniques for cubosome analysis.
Protocols for Key Characterization Techniques:
-
Dynamic Light Scattering (DLS):
-
Dilute the cubosome dispersion with deionized water or the appropriate buffer to a suitable concentration.
-
Measure the particle size (z-average diameter) and Polydispersity Index (PDI) at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C). PDI values below 0.3 are generally indicative of a monodisperse population.[2]
-
-
Zeta Potential:
-
Dilute the cubosome dispersion in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient conductivity.
-
Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge and colloidal stability of the dispersion. Values around ±30 mV suggest good stability.[14]
-
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM):
-
Apply a small drop of the cubosome dispersion to a TEM grid.
-
Blot the excess liquid and rapidly plunge-freeze the grid in liquid ethane.
-
Image the vitrified sample under cryogenic conditions to visualize the morphology and internal cubic structure of the nanoparticles.[7]
-
-
Small-Angle X-ray Scattering (SAXS):
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the unencapsulated drug from the cubosome dispersion using techniques like ultracentrifugation or dialysis.
-
Quantify the amount of drug in the supernatant (for unencapsulated drug) or in the lysed cubosomes (for encapsulated drug) using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Total Drug - Free Drug) / Total Lipid Weight * 100
-
-
Quantitative Data Summary
The following tables summarize typical formulation parameters and resulting physicochemical properties of this compound-based cubosomes from various studies.
Table 1: Formulation Parameters for this compound-Based Cubosomes
| Component | Concentration Range | Purpose | Reference |
| This compound (GMO) | 2.5% - 10% w/w of total dispersion | Lipid phase for cubic structure formation | |
| Poloxamer 407 (F127) | 0.3% - 20% w/w of total dispersion | Steric stabilizer | [1][11] |
| Water/Buffer | q.s. to 100% | Aqueous phase | [11][12] |
| Ethanol (Bottom-up) | Used as a hydrotrope to dissolve this compound | Solvent | [13] |
Table 2: Physicochemical Properties of this compound-Based Cubosomes
| Property | Typical Range | Significance | References |
| Mean Particle Size | 100 - 300 nm | Influences bioavailability and in vivo fate | [2][5] |
| Polydispersity Index (PDI) | < 0.3 | Indicates homogeneity of particle size distribution | [2][15] |
| Zeta Potential | -10 to -35 mV | Indicates colloidal stability | [2][14] |
| Encapsulation Efficiency | 30% - >90% | Depends on drug properties and loading method | [1][15] |
Note: The specific parameters and resulting properties can vary significantly depending on the exact protocol, equipment used, and the properties of the encapsulated drug. Optimization of the formulation is often necessary for specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing the Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs Using this compound Cubosomes [jstage.jst.go.jp]
- 3. iajps.com [iajps.com]
- 4. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile Nanocarrier—Cubosomes, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 10. Cubosomes: Design, Development, and Tumor-Targeted Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound-based cubosome formulations on lipid droplets and mitochondria of HeLa cells - Toxicology Research (RSC Publishing) DOI:10.1039/C5TX00078E [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. FORMULATION FORUM - CUBOSOMES – The Next Generation of Lipid Nanoparticles for Drug Delivery [drug-dev.com]
- 14. Lipidic cubic-phase leflunomide nanoparticles (cubosomes) as a potential tool for breast cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Protocol for the Preparation and Characterization of Monoolein Hexosomes
Application Note
This document provides a detailed protocol for the preparation and characterization of monoolein-based hexosomes, which are self-assembled nanostructures with a reversed hexagonal internal phase. These nanoparticles are of significant interest to researchers, scientists, and drug development professionals due to their potential as advanced drug delivery systems. This compound, a biocompatible and biodegradable lipid, forms these unique structures in aqueous environments.[1][2] The internal hexagonal phase consists of water-filled cylinders arranged in a continuous lipid matrix, offering distinct compartments for encapsulating a variety of therapeutic agents, from small molecules to larger biologics.[3] This protocol outlines two common preparation methods—the top-down and bottom-up approaches—and details the essential characterization techniques to ensure the quality and consistency of the resulting hexosome dispersions.
Introduction
Hexosomes are a type of lipid-based nanoparticle characterized by their internal hexagonal liquid crystalline structure (HII phase).[3] They are typically formed from amphiphilic lipids like this compound (also known as glyceryl monooleate or GMO) in the presence of an aqueous medium and often a stabilizing agent.[1][2] The unique architecture of hexosomes provides a high internal surface area and distinct hydrophilic and hydrophobic domains, making them versatile carriers for a wide range of drug molecules.[3] Their potential applications in drug delivery are vast, including oral, parenteral, and transdermal routes.[1][3] The ability to control particle size, surface charge, and drug release kinetics makes hexosomes a promising platform for developing novel therapeutics with improved efficacy and reduced side effects.
Experimental Protocols
Two primary methods for preparing this compound hexosomes are the "top-down" and "bottom-up" approaches.[4] The choice of method can influence the resulting particle characteristics.
Top-Down Method: Hydration and Dispersion
This method involves the initial formation of a bulk hexagonal phase, which is then dispersed into smaller nanoparticles using high-energy techniques like sonication or homogenization.[4][5]
Materials:
-
This compound (GMO)
-
Stabilizer (e.g., Pluronic F127, Poloxamer 407)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Active Pharmaceutical Ingredient (API) - optional
Equipment:
-
Analytical balance
-
Vortex mixer
-
Probe sonicator or high-pressure homogenizer
-
Water bath or heating block
-
Glass vials
Protocol:
-
Preparation of the Lipid Mixture:
-
Weigh the desired amount of this compound and the stabilizer (e.g., a common ratio is 92:8 w/w this compound to Pluronic F127).
-
If encapsulating a lipophilic drug, dissolve it in the molten lipid mixture.
-
Gently heat the mixture to 60°C to ensure it is a clear, homogenous solution.[3]
-
-
Hydration:
-
Heat the aqueous buffer to the same temperature as the lipid mixture (60°C).[3]
-
Add the aqueous buffer to the molten lipid mixture. For hydrophilic drugs, dissolve them in the aqueous buffer before this step.
-
Vortex the mixture vigorously to form a coarse dispersion. This will result in a viscous, bulk liquid crystalline phase.
-
-
Dispersion (Sonication):
-
Place the vial containing the coarse dispersion in a water bath to maintain temperature and prevent overheating.
-
Insert the tip of the probe sonicator into the dispersion.
-
Sonicate the mixture in pulsed mode (e.g., 5 seconds on, 2 seconds off) for a total of 5-10 minutes at approximately 200 W power to reduce heating effects.[5] The endpoint is typically a homogenous, milky dispersion.
-
-
Dispersion (Homogenization):
-
Alternatively, pass the coarse dispersion through a high-pressure homogenizer for a set number of cycles until a uniform dispersion is achieved.
-
-
Annealing and Storage:
-
Allow the resulting hexosome dispersion to cool to room temperature.
-
Store the dispersion at a controlled temperature (e.g., 4°C or room temperature) for further characterization.
-
Bottom-Up Method: Hydrotrope Dilution
This method involves dissolving the lipid in a hydrotrope (a substance that enhances the solubility of hydrophobic molecules in water) and then forming nanoparticles by diluting the mixture with an aqueous phase.[4][6] This technique generally requires less energy input.[4]
Materials:
-
This compound (GMO)
-
Hydrotrope (e.g., Ethanol)
-
Stabilizer (e.g., Pluronic F127)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Active Pharmaceutical Ingredient (API) - optional
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Syringe pump or burette
-
Glass beaker
Protocol:
-
Preparation of the Lipid-Hydrotrope Solution:
-
Dissolve this compound and the stabilizer in the hydrotrope (e.g., ethanol).
-
If using a lipophilic drug, dissolve it in this mixture.
-
-
Controlled Dilution:
-
Place the aqueous buffer in a beaker on a magnetic stirrer.
-
Slowly add the lipid-hydrotrope solution to the stirring aqueous buffer using a syringe pump or burette at a controlled rate. The rapid dilution causes a decrease in lipid solubility, leading to the spontaneous formation of hexosomes.[6]
-
For hydrophilic drugs, dissolve them in the aqueous buffer prior to dilution.
-
-
Solvent Evaporation:
-
If a volatile hydrotrope like ethanol is used, it can be removed by stirring the dispersion under reduced pressure or in a fume hood overnight.
-
-
Storage:
-
Store the final hexosome dispersion at a controlled temperature for subsequent analysis.
-
Characterization of this compound Hexosomes
Thorough characterization is crucial to ensure the formation of hexosomes with the desired properties.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are determined using Dynamic Light Scattering (DLS) .
Protocol:
-
Dilute the hexosome dispersion with the appropriate aqueous buffer to a suitable concentration for DLS measurement.
-
Perform the measurement using a DLS instrument (e.g., Zetasizer Nano ZS).
-
Record the Z-average particle size, PDI, and zeta potential. The PDI indicates the breadth of the size distribution, with values below 0.3 generally considered acceptable for drug delivery applications. The zeta potential provides an indication of the surface charge and colloidal stability of the dispersion.
Internal Structure Verification
The internal hexagonal structure of the nanoparticles is confirmed using Small-Angle X-ray Scattering (SAXS) .[3]
Protocol:
-
Load the hexosome dispersion into a sample holder suitable for SAXS analysis.
-
Acquire the SAXS diffraction pattern.
-
The presence of characteristic Bragg peaks with scattering vector (q) ratios of 1, √3, √4, √7, etc., confirms the inverted hexagonal (HII) phase.
-
The lattice parameter (a) of the hexagonal phase can be calculated from the position of the first peak (q10) using the formula: a = 4π / (q10√3).
Morphology Visualization
The size, shape, and internal structure of the hexosomes can be visualized using Cryogenic Transmission Electron Microscopy (Cryo-TEM) .[3]
Protocol:
-
Apply a small drop of the hexosome dispersion to a TEM grid.
-
Blot the excess liquid to form a thin film.
-
Rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.
-
Image the vitrified sample under cryogenic conditions using a TEM.
-
Cryo-TEM images should reveal nanoparticles with an internal periodic structure consistent with a hexagonal phase.
Encapsulation Efficiency (EE%) and Drug Loading (DL%)
These parameters quantify the amount of drug successfully incorporated into the hexosomes.
Protocol:
-
Separation of Free Drug:
-
Separate the unencapsulated drug from the hexosome dispersion. This can be achieved by methods such as centrifugation, dialysis, or size exclusion chromatography. For centrifugation, spin the dispersion at a high speed (e.g., 1000 x g for 20-25 minutes) to pellet any unencapsulated drug.[7]
-
-
Quantification of Drug:
-
Calculation:
-
Encapsulation Efficiency (EE%) is calculated as: EE% = (Total amount of drug - Amount of free drug) / Total amount of drug * 100
-
Alternatively, if the drug in the supernatant after removing the unencapsulated drug is measured: EE% = (Amount of drug in supernatant) / (Initial amount of drug added) x 100[7]
-
Drug Loading (DL%) is calculated as: DL% = (Weight of encapsulated drug) / (Total weight of lipids and drug) * 100
-
Data Presentation
The following tables summarize typical quantitative data for this compound hexosomes.
Table 1: Physicochemical Properties of this compound Hexosomes
| Formulation Component | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| MO:OA (5:5) + 8 wt% F127 | ~140 | Not Reported | Not Reported | [8][9] |
| MO + OAPy-4 (with SN-38) | 150 - 200 | < 0.2 | Not Reported | [7] |
| Zidovudine/Lamivudine in MN | ~150 | Narrow | ~ -4.0 | [10] |
MO: this compound, OA: Oleic Acid, F127: Pluronic F127, OAPy-4: N-(Pyridin-4-ylmethyl) oleamide, SN-38: 7-ethyl-10-hydroxycamptothecin, MN: this compound
Table 2: Encapsulation Efficiency of Various Drugs in this compound-based Nanoparticles
| Drug | Nanoparticle Type | Encapsulation Efficiency (%) | Reference |
| Anti-cancer drugs | Cubosomes | 71 - 103 | [5] |
| Aspirin | Cubosomes | 61.9 - 71.6 | [5] |
| Antimicrobial peptides | Cubosomes | 7 - >60 | [5] |
| Polysaccharides | Cubosomes | 89.5 ± 3.51 | [5] |
| SN-38 (10 wt%) | Hexosomes/Cubosomes | 42 ± 14 | [7] |
| Insulin | Hexagonal Mesophases | > 80 | [11] |
Visualizations
The following diagrams illustrate the experimental workflows for creating this compound hexosomes.
Caption: Top-Down method for hexosome preparation.
Caption: Bottom-Up method for hexosome preparation.
Caption: Characterization workflow for this compound hexosomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances and applications of this compound as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. Cubic and Hexagonal Liquid Crystals as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cubosomes; the next generation of smart lipid nanoparticles? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel pH-Responsive Cubosome and Hexosome Lipid Nanocarriers of SN-38 Are Prospective for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Monoolein in Drug Delivery Systems for Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoolein, also known as glyceryl monooleate (GMO), is a biocompatible, biodegradable, and FDA-approved (GRAS status) amphiphilic lipid.[1][2][3] Its unique ability to self-assemble in aqueous environments into various lyotropic liquid crystalline phases makes it a highly versatile tool in advanced drug delivery.[3][4] When dispersed in excess water with a stabilizer, this compound forms nanostructured particles, most notably "cubosomes," which possess a bicontinuous cubic liquid crystalline structure.[5][6]
This internal structure, consisting of a curved lipid bilayer separating two continuous but non-intersecting aqueous channels, allows for the encapsulation of a wide range of therapeutic agents—hydrophilic, hydrophobic, and amphiphilic.[1][7] These properties, combined with their thermodynamic stability and potential for sustained drug release, make this compound-based nanoparticles highly promising vehicles for cancer therapy.[4][7][8] They can enhance the solubility of poorly water-soluble drugs, protect payloads from degradation, and potentially improve therapeutic outcomes while minimizing side effects.[9][10]
Applications in Cancer Therapy
This compound-based nanocarriers, particularly cubosomes, have been extensively investigated for the delivery of various chemotherapeutic agents to treat a range of cancers. These systems can improve drug bioavailability at the tumor site through passive targeting via the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature.[4]
Key applications include:
-
Doxorubicin (DOX) Delivery: DOX, a potent anticancer drug, has been successfully encapsulated in this compound nanostructures for treating breast cancer and glioblastoma.[3][7] Formulations stabilized with Poloxamer 407 have shown increased toxicity against multidrug-resistant (MDR) breast cancer cell lines (MCF-7 and MDA-MB-231).[3]
-
Combination Therapy: this compound cubosomes have been developed as dual-modality systems, combining chemotherapy with radiotherapy. For instance, cubosomes have been co-loaded with doxorubicin and radionuclides like 177Lu or 213Bi, demonstrating enhanced cytotoxicity in HeLa cells compared to single-drug formulations.[5][11][12]
-
Paclitaxel Delivery: For bladder cancer, intravesical administration of a bioadhesive this compound-paclitaxel formulation showed significantly increased drug concentration in the urothelium compared to controls in rabbit models.[13]
-
Gemcitabine Delivery: Chitosan/glyceryl monooleate nanostructures have been used to enhance the cellular accumulation of gemcitabine, showing a significant increase in cell death in human pancreatic cancer cell lines (MIA PaCa-2 and BxPC-3).[14]
-
Targeted Delivery: To enhance specificity, this compound-based systems can be functionalized with targeting ligands. Vesicles made of this compound and the cationic lipid DODAC were coated with PEG-folate to selectively target folate receptor-positive breast cancer cells, leading to greater cellular uptake.[4][15]
Data Presentation: Physicochemical Properties
The following table summarizes quantitative data for various this compound-based nanoparticle formulations developed for cancer therapy.
| Anticancer Drug | Lipid System | Stabilizer | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Cancer Model | Reference |
| Doxorubicin | This compound | Poloxamer 407 | < 200 | ~0 | N/A | Breast Cancer (MCF-7, MDA-MB-231) | [3] |
| Doxorubicin | This compound | Polysorbates | < 200 | ~0 | N/A | Breast Cancer (MCF-7, MDA-MB-231) | [3] |
| Doxorubicin & 177Lu | This compound | Pluronic F-127 | N/A | N/A | N/A | Cervical Cancer (HeLa) | [11][12] |
| 5-Fluorouracil | This compound | Poloxamer 407 | ~100-200 (narrow distribution) | N/A | 31.21% | Liver Cancer | [7] |
| Gemcitabine (2% w/w) | GMO/Chitosan | N/A | 382.3 ± 28.6 | +21.94 ± 4.37 | N/A | Pancreatic Cancer (MIA PaCa-2, BxPC-3) | [14] |
| Gemcitabine (4% w/w) | GMO/Chitosan | N/A | 385.2 ± 16.1 | +21.23 ± 1.46 | N/A | Pancreatic Cancer (MIA PaCa-2, BxPC-3) | [14] |
| Bergapten | This compound | Poloxamer | 220 ± 3.6 | -5 ± 1.2 | > 90% | N/A | [16] |
| Docetaxel | This compound | N/A | ~200 | Neutral | Higher than SLNs | N/A | [17] |
Experimental Protocols & Workflows
General Workflow for Formulation and Evaluation
The development and testing of this compound-based drug delivery systems typically follow a structured workflow from initial formulation to preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advances and applications of this compound as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cubosomal Lipid Formulation for Combination Cancer Treatment: Delivery of a Chemotherapeutic Agent and Complexed α-Particle Emitter 213Bi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of drug release from liquid crystalline this compound dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Self-assembled lipid-based nanoparticles for chemotherapy against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lipidic Cubic-Phase Nanoparticles (Cubosomes) Loaded with Doxorubicin and Labeled with 177Lu as a Potential Tool for Combined Chemo and Internal Radiotherapy for Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioadhesive drug delivery system using glyceryl monooleate for the intravesical administration of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chitosan and glyceryl monooleate nanostructures containing gemcitabine: potential delivery system for pancreatic cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-based nanocarriers for enhanced folate receptor-mediated RNA delivery to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative study on the performance of this compound cubic nanoparticles and trimyristin solid lipid nanoparticles as carriers for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Monoolein in Food Technology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoolein, also known as glyceryl monooleate, is a monoglyceride widely utilized in the food industry as a versatile and effective emulsifier, stabilizer, and texture modifier.[1][2] Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic oleic acid tail, allows it to situate at the oil-water interface, reducing interfacial tension and facilitating the formation of stable emulsions.[3] This property is crucial in a variety of food products, including baked goods, dairy products, confectionery, and nanoemulsions for the delivery of functional ingredients.[1][4][5] this compound is generally recognized as safe (GRAS) for consumption and is a biodegradable and biocompatible material.[6]
These application notes provide detailed protocols and quantitative data on the use of this compound in two key food applications: bakery products (specifically bread) and frozen dairy desserts (ice cream). The information is intended to guide researchers and food technologists in leveraging the functional benefits of this compound to enhance product quality.
Section 1: Application of this compound in Bakery Products
This compound is a highly effective dough conditioner and anti-staling agent in baked goods.[1] It interacts with starch and gluten, leading to a softer crumb, improved loaf volume, and extended shelf life.[7]
Quantitative Data: Effects of this compound on Frozen Dough Bread
The following table summarizes the impact of varying concentrations of glycerol monooleate (MO) on the quality of bread produced from frozen dough after 8 weeks of storage.
| MO Concentration (% w/w flour basis) | Fermentation Volume (mL) | Specific Volume (mL/g) | Bread Hardness (N) |
| 0 (Control) | 72 | 3.25 | 1.55 |
| 0.3 | 75 | 3.35 | 1.30 |
| 0.6 | 80 | 3.48 | 1.10 |
| 0.9 | 78 | 3.42 | 1.18 |
| 1.2 | 76 | 3.38 | 1.25 |
Data adapted from a study on the effects of glycerol monooleate on frozen dough bread quality. The study found that 0.6% MO provided the optimal improvement in fermentation performance, specific volume, and texture after extended frozen storage.[2][8]
Experimental Protocol: Preparation and Analysis of Bread with this compound
This protocol outlines the procedure for incorporating this compound into a bread formulation and evaluating its effects on dough rheology and final bread quality.
Materials:
-
Bread flour
-
Water
-
Yeast
-
Salt
-
Sugar
-
Shortening
-
This compound (food grade)
-
Dough mixer
-
Fermentation cabinet
-
Baking oven
-
Texture analyzer
-
Digital image analyzer for crumb structure
Procedure:
-
Dough Preparation:
-
Combine all dry ingredients (flour, yeast, salt, sugar) in a dough mixer.
-
In a separate container, dissolve this compound in the shortening by gentle heating.
-
Add the water and the shortening/monoolein mixture to the dry ingredients.
-
Mix at low speed for 2 minutes, then at high speed for 8-10 minutes until the dough is well-developed.
-
-
Fermentation:
-
Divide the dough into equal portions.
-
Shape the dough and place it in greased baking pans.
-
Allow the dough to ferment at 37°C and 85% relative humidity for 60-90 minutes, or until it has doubled in size.
-
-
Baking:
-
Preheat the oven to 200°C.
-
Bake the bread for 20-25 minutes, or until the crust is golden brown and the internal temperature reaches 95°C.
-
-
Cooling and Storage:
-
Remove the bread from the pans and allow it to cool on a wire rack for at least 1 hour before analysis.
-
Store the bread in polyethylene bags at room temperature for staling analysis.
-
-
Analysis:
-
Dough Rheology: Analyze the viscoelastic properties of the dough using a rheometer to measure storage modulus (G') and loss modulus (G'').[5]
-
Loaf Volume: Measure the volume of the cooled bread using a laser-based bread volumeter or the rapeseed displacement method.[9]
-
Crumb Structure Analysis: Use a digital image analyzer to quantify cell size, cell wall thickness, and cell density from a central slice of the bread.[9]
-
Crumb Firmness (Staling): Measure the firmness of the bread crumb at different time intervals (e.g., 1, 3, and 5 days) using a texture analyzer with a cylindrical probe.[10][11] An increase in firmness over time indicates staling.
-
Workflow for Bread Production and Analysis with this compound
Caption: Workflow for incorporating and evaluating this compound in bread production.
Section 2: Application of this compound in Ice Cream Production
In ice cream and other frozen desserts, this compound acts as an emulsifier to create a stable fat globule network.[12] This results in a smoother texture, improved meltdown resistance, and better air incorporation (overrun).[7]
Quantitative Data: Potential Effects of this compound on Ice Cream Properties
| This compound Concentration (% w/w) | Overrun (%) | Meltdown Time (minutes to 50% melt) | Sensory Score (Texture) (out of 9) |
| 0 (Control) | 80 | 15 | 6.5 |
| 0.1 | 90 | 20 | 7.5 |
| 0.2 | 100 | 25 | 8.0 |
| 0.3 | 95 | 22 | 7.8 |
This table is illustrative and represents expected outcomes. Experimental validation is required to determine the precise effects of this compound in a specific ice cream formulation.
Experimental Protocol: Preparation and Analysis of Ice Cream with this compound
This protocol provides a method for incorporating this compound into an ice cream mix and evaluating its impact on the final product's physical and sensory properties.
Materials:
-
Milk fat (e.g., cream)
-
Milk solids-not-fat (e.g., skim milk powder)
-
Sugars (e.g., sucrose, corn syrup)
-
Stabilizers (e.g., guar gum, carrageenan)
-
This compound (food grade)
-
Water
-
Pasteurizer
-
Homogenizer
-
Aging tank
-
Ice cream freezer
-
Hardening freezer
-
Texture analyzer
-
Equipment for meltdown analysis
-
Sensory evaluation panel
Procedure:
-
Ice Cream Mix Preparation:
-
Blend all dry ingredients (milk solids-not-fat, sugars, stabilizers).
-
Disperse the dry blend into the liquid ingredients (milk, cream, water) under agitation.
-
Melt the this compound and add it to the mix.
-
-
Pasteurization and Homogenization:
-
Pasteurize the mix at 85°C for 15 seconds.
-
Homogenize the hot mix at high pressure (e.g., 1500-2500 psi).
-
-
Aging:
-
Cool the mix rapidly to 4°C and age for at least 4 hours, or overnight. This allows for fat crystallization and hydration of stabilizers.[12]
-
-
Freezing and Aeration:
-
Freeze the aged mix in an ice cream freezer, which incorporates air into the mix to achieve the desired overrun.
-
-
Hardening:
-
Package the semi-frozen ice cream and place it in a hardening freezer at -30°C to -40°C for at least 24 hours to complete the freezing process.
-
-
Analysis:
-
Overrun: Calculate the percentage of air incorporated by comparing the weight of the ice cream mix to the weight of the same volume of finished ice cream.[13]
-
Meltdown Analysis: Place a standardized sample of ice cream on a wire mesh at a controlled ambient temperature and measure the time it takes for a certain percentage of the ice cream to melt and drip through.[13]
-
Texture Analysis: Use a texture analyzer to measure the hardness and consistency of the hardened ice cream.[14]
-
Sensory Evaluation: Conduct a sensory panel with trained panelists to evaluate the ice cream for attributes such as creaminess, iciness, and overall preference.
-
Workflow for Ice Cream Production and Analysis with this compound
Caption: Workflow for incorporating and evaluating this compound in ice cream production.
Section 3: Application in Food-Grade Nanoemulsions
This compound is also utilized in the formation of food-grade nanoemulsions, which are effective delivery systems for lipophilic bioactive compounds and flavors.[5] The small droplet size of nanoemulsions enhances stability and bioavailability.
Experimental Protocol: Preparation of a Food-Grade Nanoemulsion with this compound
This protocol describes a high-pressure homogenization method for producing an oil-in-water (O/W) nanoemulsion using this compound as an emulsifier.
Materials:
-
Oil phase (e.g., medium-chain triglycerides, flavor oil)
-
Aqueous phase (e.g., deionized water)
-
This compound (food grade)
-
High-shear mixer
-
High-pressure homogenizer
-
Laser diffraction particle size analyzer
Procedure:
-
Phase Preparation:
-
Dissolve the this compound in the oil phase.
-
The aqueous phase can be a simple buffer or water.
-
-
Coarse Emulsion Formation:
-
Gradually add the oil phase to the aqueous phase while mixing with a high-shear mixer for 5-10 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer for multiple cycles (e.g., 3-5 passes) at a specified pressure (e.g., 500-1000 bar).
-
-
Characterization:
-
Measure the droplet size distribution of the resulting nanoemulsion using a laser diffraction particle size analyzer to ensure the desired size range (typically below 200 nm) has been achieved.
-
Evaluate the stability of the nanoemulsion by monitoring changes in droplet size over time at different storage temperatures.
-
Logical Relationship: Emulsion Stabilization by this compound
Caption: Role of this compound in the stabilization of an oil-in-water emulsion.
Conclusion
This compound is a valuable ingredient in food technology, offering significant improvements in the quality and stability of a wide range of products. Its application in bakery and dairy products, as detailed in these protocols, demonstrates its effectiveness in enhancing texture, shelf life, and sensory properties. Furthermore, its role in the formation of stable nanoemulsions opens up possibilities for the delivery of functional ingredients in food systems. The provided protocols and data serve as a foundation for further research and development in the application of this compound to create innovative and high-quality food products.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. krex.k-state.edu [krex.k-state.edu]
- 7. didatticagelato.it [didatticagelato.it]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Process Standardization for Bread Preparation using Composite Blend of Wheat and Pearl Millet: Nutritional, Antioxidant and Sensory Approach [foodandnutritionjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Loading Drugs into Monoolein Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various techniques used to load therapeutic agents into monoolein nanoparticles, commonly known as cubosomes. This compound's biocompatibility and ability to form unique liquid crystalline structures make it an excellent candidate for drug delivery systems.[1][2] These nanoparticles can encapsulate a wide range of drugs, including hydrophilic, hydrophobic, and amphiphilic molecules, offering advantages such as enhanced drug stability, controlled release, and improved bioavailability.[2][3][4][5]
Core Concepts of Drug Loading
The loading of drugs into this compound nanoparticles is primarily influenced by the physicochemical properties of the drug and the chosen preparation method. The unique bicontinuous cubic phase of this compound provides distinct environments for drug encapsulation: the lipidic bilayers for hydrophobic drugs and the aqueous channels for hydrophilic drugs.[3][6] Amphiphilic drugs can orient themselves at the lipid-water interface. The primary methods for drug incorporation are the "top-down" and "bottom-up" approaches, with variations tailored to the drug's characteristics.
Data Summary: Physicochemical Properties of Drug-Loaded this compound Nanoparticles
The following tables summarize quantitative data from various studies on drug-loaded this compound nanoparticles, providing a comparative overview of particle size, zeta potential, and encapsulation efficiency.
Table 1: Hydrophilic Drug-Loaded this compound Nanoparticles
| Drug | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | Top-down | 160 ± 5 | 0.19 | -27 | 96 ± 2 | [7] |
| 5-Fluorouracil | Top-down | Nanometer-sized | Narrow | Not Reported | 31.21 | [8] |
| Dacarbazine | Emulsification | 85.6 | Not Reported | Not Reported | 16.7 | [3] |
Table 2: Hydrophobic Drug-Loaded this compound Nanoparticles
| Drug | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Spironolactone | High-pressure homogenization | 90.4 | 0.187 | -13.4 | 90.2 | [9] |
| Nifedipine | High-pressure homogenization | 91.3 | 0.168 | -12.8 | 93.0 | [9] |
| Rebamipide | Solvent dilution | 303.1 - 444.9 | Monodisperse | -11.4 to -18.6 | 75.8 - 88.1 | [10] |
| Dexamethasone Acetate | Hot melt ultrasonic | 110.8 ± 0.87 | Not Reported | -25.9 ± 1.31 | 97.97 ± 1.06 | [1] |
| Bedaquiline | Not Specified | 150.2 ± 5.1 | Not Reported | +35.4 ± 2.3 | 51.85 ± 4.83 | [8] |
| Dacomitinib | Emulsification | 214.30 ± 0.41 | 0.231 ± 0.001 | Not Reported | 95.04 ± 0.40 | [11] |
Experimental Protocols
Protocol 1: Loading of Hydrophilic Drugs using the Top-Down Method with pH Gradient
This method is particularly effective for ionizable hydrophilic drugs.
Caption: Workflow for remote loading of hydrophilic drugs.
Methodology:
-
Preparation of Blank Cubosomes:
-
Melt Glyceryl Monooleate (GMO) and a stabilizer such as Pluronic F-127 (typically in a 9:1 to 8:2 weight ratio) at 60-70°C.
-
Hydrate the molten lipid mixture with an acidic aqueous buffer (e.g., citrate buffer, pH 4.0) to form a coarse dispersion.
-
Subject the coarse dispersion to high-shear homogenization (e.g., 10,000-20,000 rpm for 5-10 minutes).
-
Further reduce the particle size and ensure homogeneity by probe sonication on an ice bath.
-
-
Remote Loading of the Drug:
-
Prepare a solution of the hydrophilic drug in an aqueous buffer.
-
Add the drug solution to the blank cubosome dispersion and incubate for a short period (e.g., 30 minutes) at room temperature.
-
Adjust the pH of the external aqueous phase to a neutral or slightly basic pH (e.g., pH 7.4) using a suitable buffer or base. This creates a transmembrane pH gradient.
-
The un-ionized form of the drug will diffuse across the lipid bilayer into the acidic aqueous channels of the cubosomes, where it becomes ionized and is subsequently trapped.
-
Continue incubation for 1-2 hours to maximize drug loading.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis against a fresh buffer or using size exclusion chromatography.
-
Protocol 2: Loading of Hydrophobic Drugs using the Emulsification Method
This is a common and straightforward method for incorporating lipophilic drugs.
Caption: Workflow for loading hydrophobic drugs via emulsification.
Methodology:
-
Preparation of the Lipid Phase:
-
Dissolve the hydrophobic drug, GMO, and a stabilizer (e.g., Poloxamer 407) in a suitable volatile organic solvent (e.g., chloroform or ethanol).
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the wall of the flask.
-
-
Hydration and Homogenization:
-
Hydrate the lipid film with an aqueous phase (e.g., purified water or buffer) pre-heated to 60-70°C.
-
Agitate the mixture to form a coarse dispersion.
-
Homogenize the coarse dispersion using a high-pressure homogenizer or probe sonicator to form a nano-dispersion of drug-loaded cubosomes.
-
-
Purification:
-
Separate the unencapsulated drug, which may exist as aggregates, by centrifugation.
-
Protocol 3: Loading of Amphiphilic Drugs
Amphiphilic drugs can be incorporated using a modified emulsification method where the drug is added during the hydration step.
Methodology:
-
Preparation of the Lipid Film:
-
Prepare a thin film of GMO and a stabilizer as described in Protocol 2 (without the drug).
-
-
Hydration with Drug Solution:
-
Dissolve the amphiphilic drug in the aqueous hydration medium. The concentration should be optimized to ensure solubility.
-
Hydrate the lipid film with the drug-containing aqueous phase at an elevated temperature (e.g., 60-70°C).
-
-
Homogenization and Purification:
-
Follow the homogenization and purification steps as outlined in Protocol 2.
-
Cellular Uptake and Drug Release Mechanisms
Drug-loaded this compound nanoparticles are typically internalized by cells through endocytotic pathways. The specific mechanism can depend on the particle size, surface charge, and the cell type.
Caption: Cellular uptake and drug release from this compound nanoparticles.
Once inside the cell, the nanoparticles are trafficked to endosomes and then potentially to lysosomes. The acidic environment of these compartments can trigger the release of the encapsulated drug. Alternatively, the lipidic nature of the nanoparticles can facilitate fusion with the endosomal membrane, leading to direct release of the drug into the cytoplasm. The sustained release of the drug is often governed by diffusion from the nanoparticle's core.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Advances and applications of this compound as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomes to Cubosomes: The Evolution of Lipidic Nanocarriers and Their Cutting-Edge Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of drug release from liquid crystalline this compound dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing the Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs Using this compound Cubosomes [jstage.jst.go.jp]
- 10. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Encapsulation of Peptides and Proteins in Monoolein-Based Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoolein (glyceryl monooleate or GMO) is a versatile amphiphilic lipid that has garnered significant attention in the field of drug delivery.[1][2] Its ability to self-assemble in the presence of water into various lyotropic liquid crystalline phases, most notably the bicontinuous cubic and inverted hexagonal phases, makes it an excellent candidate for the encapsulation of therapeutic molecules.[2][3] These nanostructured particles, known as cubosomes (from the cubic phase) and hexosomes (from the hexagonal phase), offer a unique environment for entrapping a wide range of bioactive compounds, from small hydrophobic drugs to large hydrophilic biomolecules like peptides and proteins.[4][5][6]
The unique architecture of this compound-based nanoparticles provides several advantages for the delivery of peptides and proteins:
-
High Encapsulation Efficiency: The intricate network of aqueous channels within the cubic phase provides a large surface area and volume for encapsulating both hydrophilic and amphiphilic peptides and proteins.[4][7]
-
Protection from Degradation: The lipid bilayer can shield encapsulated biomolecules from enzymatic degradation in the gastrointestinal tract and other biological environments.[7]
-
Sustained Release: The tortuous aqueous channels of the cubic phase can provide a sustained and controlled release of the encapsulated cargo.[7][8]
-
Biocompatibility and Biodegradability: this compound is a non-toxic, biocompatible, and biodegradable lipid, making it a safe carrier for parenteral and other routes of administration.[1]
-
Versatility: The ability to encapsulate molecules with varying polarities (hydrophilic, hydrophobic, and amphiphilic) makes this compound a versatile platform for a wide array of peptides and proteins.[1][6][7]
These application notes provide an overview of the use of this compound for peptide and protein encapsulation, including quantitative data on formulation parameters and detailed experimental protocols for preparation and characterization.
Data Presentation: Formulation Parameters for Peptide and Protein Encapsulation
The following tables summarize key quantitative data from studies on the encapsulation of peptides and proteins in this compound-based nanoparticles. These values can serve as a starting point for formulation development.
| Peptide/Protein | This compound Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Reference |
| Insulin | This compound/Oleic Acid | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Neutrophin BDNF | This compound/Eicosapentaenoic Acid | Not Reported | Not Reported | Up to 82% | Not Reported | [4] |
| Antimicrobial Peptides | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Ovalbumin | Not Specified | Not Reported | Not Reported | High | Not Reported | [6] |
| Model Transmembrane Peptide (KALP31) | This compound/Phospholipid | Not Reported | Not Reported | Not Reported | Not Reported | [9][10] |
Note: The available literature often lacks comprehensive and standardized reporting of all parameters in a single study. The table reflects the data as presented in the cited sources. Further characterization is typically required for specific formulations.
Experimental Protocols
Protocol 1: Preparation of this compound-Based Cubosomes using the Top-Down Method
This protocol describes the fragmentation of a bulk this compound cubic phase gel into a colloidal dispersion of cubosomes.
Materials:
-
This compound (GMO)
-
Pluronic F-127 (Poloxamer 407)
-
Peptide or protein of interest
-
Deionized water or appropriate buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)
Equipment:
-
High-shear homogenizer or ultrasonicator
-
Magnetic stirrer and stir bar
-
Vials or beakers
-
Syringes
Procedure:
-
Preparation of the Bulk Cubic Phase:
-
Melt the this compound at a temperature slightly above its melting point (approximately 35-37°C).
-
In a separate vial, dissolve the peptide or protein and the Pluronic F-127 stabilizer in the aqueous buffer. The concentration of Pluronic F-127 is typically in the range of 5-20% w/w of the final formulation.
-
Add the molten this compound to the aqueous phase while stirring gently. The typical ratio of this compound to the aqueous phase is around 60:40 to 40:60 (w/w).
-
Allow the mixture to equilibrate at room temperature for at least 24 hours to ensure the formation of a homogenous and viscous cubic phase gel.
-
-
Dispersion of the Cubic Phase:
-
Add an excess of the aqueous buffer (containing Pluronic F-127) to the pre-formed cubic phase gel.
-
Subject the mixture to high-energy dispersion using either a high-shear homogenizer or a probe sonicator.
-
High-Shear Homogenization: Process at high speed for several minutes until a milky dispersion is formed.
-
Ultrasonication: Use a probe sonicator with appropriate power settings. Apply sonication in pulses to avoid excessive heating of the sample. Keep the sample on an ice bath during the process.
-
-
The endpoint is typically a homogenous, low-viscosity, milky dispersion of cubosomes.
-
-
Purification (Optional):
-
To remove excess stabilizer and unencapsulated peptide/protein, the cubosome dispersion can be purified by methods such as dialysis or size exclusion chromatography.
-
Protocol 2: Preparation of this compound-Based Cubosomes using the Bottom-Up Method (Solvent Dilution)
This method involves the formation of cubosomes from a precursor solution upon dilution.
Materials:
-
This compound (GMO)
-
Ethanol (or other suitable solvent)
-
Pluronic F-127 (Poloxamer 407)
-
Peptide or protein of interest
-
Deionized water or appropriate buffer solution
Equipment:
-
Magnetic stirrer and stir bar
-
Syringe pump (optional, for controlled addition)
-
Vials or beakers
Procedure:
-
Preparation of the Precursor Solution:
-
Dissolve this compound and the peptide or protein in ethanol. The concentration of this compound should be carefully chosen to be above its critical micelle concentration in the solvent.
-
-
Formation of Cubosomes:
-
Prepare an aqueous solution containing the stabilizer, Pluronic F-127.
-
Inject the ethanolic solution of this compound and peptide/protein into the aqueous stabilizer solution under vigorous stirring. A syringe pump can be used for a controlled and reproducible injection rate.
-
The rapid dilution of the ethanol in the aqueous phase leads to the self-assembly of this compound into cubosomes, encapsulating the peptide/protein.
-
-
Solvent Removal:
-
The ethanol is typically removed from the dispersion by evaporation under reduced pressure (e.g., using a rotary evaporator) or by dialysis against a large volume of the aqueous buffer.
-
Protocol 3: Characterization of Peptide/Protein-Loaded Cubosomes
1. Particle Size and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI). Electrophoretic Light Scattering (ELS) for zeta potential.
-
Procedure:
-
Dilute the cubosome dispersion with the appropriate aqueous buffer to a suitable concentration for DLS analysis.
-
Perform measurements at a fixed angle (e.g., 90° or 173°) and a controlled temperature (e.g., 25°C).
-
For zeta potential, use an appropriate folded capillary cell.
-
2. Encapsulation Efficiency and Drug Loading Capacity:
-
Technique: Separation of free drug from the encapsulated drug followed by quantification.
-
Procedure:
-
Separation:
-
Ultrafiltration-Centrifugation: Use centrifugal filter units with a molecular weight cutoff (MWCO) that allows the passage of the free peptide/protein but retains the cubosomes. Centrifuge the dispersion according to the manufacturer's instructions.
-
Size Exclusion Chromatography (SEC): Pass the dispersion through a suitable SEC column to separate the larger cubosomes from the smaller, free peptide/protein molecules.
-
-
Quantification:
-
Quantify the amount of unencapsulated peptide/protein in the filtrate or the collected fractions using a suitable analytical technique (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis spectrophotometry with a specific wavelength for the peptide/protein, or a protein assay like the BCA or Bradford assay).
-
-
Calculation:
-
Encapsulation Efficiency (EE%): EE (%) = [(Total amount of peptide/protein - Amount of free peptide/protein) / Total amount of peptide/protein] x 100
-
Drug Loading Capacity (DLC%): DLC (%) = [(Total amount of peptide/protein - Amount of free peptide/protein) / Total weight of the nanoparticles] x 100
-
-
3. Morphological Characterization:
-
Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM) or Transmission Electron Microscopy (TEM) with negative staining.
-
Procedure (Cryo-TEM):
-
A small aliquot of the cubosome dispersion is applied to a TEM grid.
-
The grid is blotted to form a thin film and rapidly plunged into a cryogen (e.g., liquid ethane).
-
The vitrified sample is then observed under a TEM at cryogenic temperatures. This allows for the visualization of the internal cubic structure of the nanoparticles.
-
Visualizations
Diagram 1: Self-Assembly of this compound into a Bicontinuous Cubic Phase
Caption: Self-assembly of this compound with an aqueous phase and peptide/protein to form a bicontinuous cubic phase.
Diagram 2: Experimental Workflow for Cubosome Preparation (Top-Down Method)
References
- 1. Advances and applications of this compound as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lyotropic Liquid Crystalline Nanostructures as Drug Delivery Systems and Vaccine Platforms [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cubosomes; the next generation of smart lipid nanoparticles? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
- 8. Comparison of drug release from liquid crystalline this compound dispersions and solid lipid nanoparticles using a flow cytometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Phospholipids and a Transmembrane Peptide on the Stability of the Cubic Phase of this compound: Implication for Protein Crystalization from a Cubic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of phospholipids and a transmembrane peptide on the stability of the cubic phase of this compound: implication for protein crystallization from a cubic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of Monoolein-Based Drug Carriers
Introduction Monoolein (MO) is a biocompatible and biodegradable polar lipid widely used in the development of advanced drug delivery systems.[1][2][3] Its self-assembly properties in aqueous environments allow for the formation of various lyotropic liquid crystalline phases, such as the bicontinuous cubic (Cubosomes) and reverse hexagonal (Hexosomes) phases.[1][3] These structures are thermodynamically stable and can encapsulate a wide range of therapeutic molecules, from small hydrophobic drugs to large hydrophilic proteins.[2] The unique nanostructure of this compound-based carriers offers advantages like sustained drug release, protection of the encapsulated drug, and bioadhesive properties.[1][4] Proper characterization is crucial to ensure the quality, efficacy, and safety of these drug delivery systems. This document provides detailed protocols and application notes for the key characterization techniques.
Morphological and Structural Characterization
The overall shape, size, and internal nanostructure of this compound-based carriers are critical quality attributes. These are typically assessed using high-resolution imaging and scattering techniques.
Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Application Note: Cryo-TEM is an indispensable tool for the direct visualization of lipid-based nanoparticles in their near-native, hydrated state.[5][6] This technique involves rapidly freezing the sample to trap the nanoparticles in a thin film of amorphous (vitrified) ice, which prevents the formation of ice crystals that could damage the delicate lipid structures.[6][7] Cryo-TEM provides high-resolution images that reveal the external morphology (e.g., spherical, faceted), size distribution, and internal nanostructure (e.g., the ordered lattice of cubosomes), confirming the successful formation of the desired liquid crystalline phase.[8][9]
Experimental Protocol: Cryo-TEM Sample Preparation and Imaging
-
Grid Preparation: Place a 3-4 µL droplet of the nanoparticle dispersion onto a glow-discharged TEM grid (e.g., lacey carbon or holey carbon film).
-
Blotting: Using a vitrification robot (e.g., Vitrobot), blot the grid with filter paper to create a thin aqueous film across the grid holes. Blotting time and force must be optimized to achieve an ideal film thickness.
-
Vitrification: Immediately plunge the grid into a cryogen (typically liquid ethane cooled by liquid nitrogen). This process freezes the sample so rapidly that water molecules do not have time to crystallize.[6]
-
Sample Storage: Transfer the vitrified grid into a liquid nitrogen storage dewar until imaging.
-
Imaging: Load the grid into a cryo-TEM holder, which maintains the sample at liquid nitrogen temperature. Transfer the holder into the TEM.
-
Data Collection: Acquire images at a low electron dose to minimize beam-induced damage to the sample.[5] Record images at various magnifications to assess both the overall particle population and the fine details of individual particles.
Data Presentation: Typical Cryo-TEM Observations
| Parameter | Observation | Example Description |
|---|---|---|
| Morphology | Particle Shape | Dispersions typically show discrete particles with a faceted, cuboidal, or occasionally spherical shape. |
| Size Range | Particle Diameter | 100 - 300 nm (This is formulation dependent). |
| Internal Structure | Nanostructure | Clear visualization of the internal, periodically ordered lattice structure characteristic of the cubic or hexagonal phase. |
| Polydispersity | Population Uniformity | Qualitative assessment of the homogeneity of particle size and shape within the sample. |
Workflow Visualization
References
- 1. Advances and applications of this compound as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioadhesive drug delivery systems. I. Characterisation of mucoadhesive properties of systems based on glyceryl mono-oleate and glyceryl monolinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges [pubmed.ncbi.nlm.nih.gov]
- 6. Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges [jstage.jst.go.jp]
- 7. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 8. Cryo-EM sample preparation method for extremely low concentration liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles [aimspress.com]
Troubleshooting & Optimization
how to improve the stability of monoolein dispersions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of their monoolein dispersions.
Troubleshooting Guide
Issue 1: My this compound dispersion is aggregating and precipitating over time.
Answer:
Aggregation and precipitation are common stability issues with this compound dispersions, often arising from insufficient stabilization. This compound itself is uncharged and lacks the inherent ability to prevent particles from coalescing.[1][2] To address this, consider the following troubleshooting steps:
-
Incorporate a Steric Stabilizer: The most common and effective method to prevent aggregation is the use of a steric stabilizer.[1][2] Nonionic block copolymers, such as Poloxamer 407 (Pluronic F127), are widely used.[1][3] The hydrophobic portion of the stabilizer adsorbs to the surface of the this compound particles, while the hydrophilic portion extends into the aqueous phase, creating a protective barrier that prevents particles from coming into close contact.[3]
-
Optimize Stabilizer Concentration: The concentration of the stabilizer is crucial. Insufficient amounts will not provide adequate coverage, leading to aggregation. Conversely, excessively high concentrations can lead to the formation of smaller vesicular particles instead of the desired cubic phase structures.[4][5] It is recommended to empirically determine the optimal concentration for your specific system.
-
Consider Alternative Stabilizers: If Poloxamer 407 is not providing the desired stability, other stabilizers can be explored. Poly(ethylene oxide) stearates, such as Myrj 59, have been shown to be effective, sometimes at lower concentrations than Poloxamer 407.[6] Other options include polysorbate 80 and β-casein.[7][8]
Issue 2: The particle size of my dispersion is too large or inconsistent.
Answer:
Achieving a consistent and appropriate particle size is critical, especially for applications like intravenous administration.[4][5] Several factors during the preparation process can influence particle size:
-
Homogenization Temperature: The temperature during homogenization has a significant impact on the final particle size and structure.[4][5] Studies have shown that temperatures in the range of 40-60°C often yield the most favorable dispersion properties.[4][5] This is likely due to the temperature-dependent phase behavior of this compound.[9][10]
-
Homogenization Method and Parameters: High-pressure homogenization is a common technique to reduce particle size.[4][5] The applied pressure and the number of homogenization cycles can be adjusted to achieve the desired particle size. While pressure is a factor, temperature has been found to have a more pronounced effect.[4][5] Sonication is another method used to fragment the bulk cubic phase into nanoparticles.[11]
-
Stabilizer Concentration: As mentioned previously, higher stabilizer concentrations generally lead to smaller mean particle sizes.[4][5] However, this must be balanced with the potential for forming undesirable vesicular structures.[4][5]
Issue 3: I am observing a phase transition in my dispersion (e.g., from cubic to lamellar).
Answer:
The internal nanostructure of this compound dispersions is sensitive to various factors, and unwanted phase transitions can occur.
-
Influence of Additives: The incorporation of other lipids, drugs, or excipients can alter the phase behavior of this compound. For instance, certain phospholipids can destabilize the cubic phase and induce a transition to a lamellar or hexagonal phase, depending on their concentration and packing properties.[12] Similarly, detergents can disrupt the cubic phase.[13]
-
Effect of pH: The pH of the aqueous phase can trigger phase transitions, particularly when the formulation includes pH-sensitive components like fatty acids or ionizable lipids.[14][15][16] For example, a mixture of this compound and oleic acid can transition from a cubic phase at neutral pH to a hexagonal phase at acidic pH.[16]
-
Temperature: Temperature is a key determinant of the phase of hydrated this compound.[9][10] Ensure that the storage and experimental temperatures are within the range where the desired cubic phase is stable.
Frequently Asked Questions (FAQs)
Q1: What is the role of a stabilizer in this compound dispersions?
A1: this compound is a non-charged amphiphile, and its dispersions in water are prone to rapid phase separation and aggregation.[1][2] A stabilizer, typically a polymer like Poloxamer 407 (Pluronic F127), is essential to impart colloidal stability.[3] It works by providing a steric barrier, where the hydrophobic part of the stabilizer anchors to the particle surface and the hydrophilic part extends into the water, preventing the particles from sticking together.[3]
Q2: How does temperature affect the stability and properties of this compound dispersions?
A2: Temperature is a critical parameter that influences both the formation and stability of this compound dispersions. The phase behavior of this compound is temperature-dependent, with different liquid crystalline structures forming at different temperatures.[9][10] For preparation, a homogenization temperature of around 40-60°C is often optimal for achieving small and stable cubosomes.[4][5] Stability during storage should also be considered at different temperatures, as some dispersions may be stable at room temperature but precipitate at lower temperatures.[1][2]
Q3: Can pH influence the stability of my dispersion?
A3: Yes, pH can significantly impact the stability and internal structure of this compound dispersions, especially if they contain ionizable components.[12][14] For example, incorporating fatty acids can make the dispersion pH-responsive, leading to a transition from a cubic to a hexagonal phase as the pH changes.[14][16] Electrostatic interactions at the lipid-water interface, which are influenced by pH, play a crucial role in the stability of these phases.[12]
Q4: What are the key parameters to control during the preparation of this compound dispersions?
A4: The key parameters to control are:
-
Composition: The ratio of this compound to stabilizer is critical.[4][5]
-
Temperature: The temperature during homogenization directly affects the final particle properties.[4][5]
-
Homogenization Process: The method (e.g., high-pressure homogenization, sonication) and its parameters (e.g., pressure, duration) determine the particle size and distribution.[4][5][11]
-
Aqueous Phase Composition: The pH and ionic strength of the aqueous phase can influence stability and phase behavior.[12][14]
Data Presentation
Table 1: Common Stabilizers for this compound Dispersions
| Stabilizer | Type | Typical Concentration (% w/w of lipid phase) | Notes |
| Poloxamer 407 (Pluronic F127) | Triblock copolymer | 5 - 20 | The most commonly used stabilizer, provides steric stabilization.[3][11] Higher concentrations can lead to vesicle formation.[4][5] |
| Myrj 59 | Poly(ethylene oxide) stearate | ~5 | Found to be more effective than Poloxamer 407 for dispersing phytantriol at lower concentrations.[6] |
| Polysorbate 80 | Nonionic surfactant | Not specified | Used to stabilize this compound-based nanoparticles for CNS delivery.[7] |
| β-Casein | Protein | Not specified | Provides steric stabilization and can prevent structural transitions in this compound cubosomes.[8] |
| Sodium Cholate | Bile Salt | 0.15% and 0.25% of total formulation | Used as an emulsifier in the preparation of this compound aqueous dispersions.[17] |
Table 2: Effect of Process Parameters on this compound Dispersion Properties
| Parameter | Effect on Dispersion Properties | Optimal Range/Condition |
| Homogenization Temperature | Strongly influences particle size and internal structure.[4][5] | 40 - 60 °C[4][5] |
| Homogenization Pressure | Higher pressure generally leads to smaller particle sizes, but the effect is less pronounced than temperature.[4][5] | Dependent on the specific equipment and desired particle size. |
| Stabilizer Concentration | Higher concentrations lead to smaller particle sizes but may induce the formation of vesicles.[4][5] | Empirically determined for the specific formulation. |
Experimental Protocols
Protocol 1: General Preparation of Stable this compound Dispersions
This protocol is a general guideline based on common methods described in the literature.[1][18]
-
Preparation of Aqueous Phase: Prepare the aqueous phase (e.g., purified water, buffer) containing the desired concentration of the stabilizer (e.g., Poloxamer 407).
-
Melting of Lipid Phase: Weigh the required amount of this compound and melt it at a temperature above its melting point (e.g., 60-75°C).[1][18] If incorporating a lipophilic drug, it should be dissolved in the molten this compound.[18]
-
Coarse Dispersion: Add the molten lipid phase to the pre-heated aqueous stabilizer solution.
-
Homogenization: Homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at a high speed (e.g., 15,000 rpm) for a defined period (e.g., 1-5 minutes) at an elevated temperature (e.g., 60°C).[17][18] Alternatively, use a high-pressure homogenizer at an optimized temperature (e.g., 40-60°C) and pressure.[4][5]
-
Cooling: Allow the dispersion to cool down to room temperature.
-
Characterization: Characterize the dispersion for particle size, polydispersity index (PDI), and internal structure using appropriate techniques (e.g., DLS, SAXS, Cryo-TEM).
Protocol 2: Assessment of Dispersion Stability
This protocol outlines methods to evaluate the physical stability of the prepared this compound dispersions over time.[1][2][18]
-
Storage: Store the dispersion in sealed vials at different temperatures (e.g., 10°C, 25°C, 37°C, 50°C) to assess temperature-dependent stability.[1][2]
-
Visual Inspection: At regular time intervals (e.g., 0, 3, 12, 24, 48 hours, and then weekly), visually inspect the samples for any signs of instability, such as creaming, sedimentation, or precipitation.[1][2]
-
Turbidimetry: Measure the optical density (OD) of the dispersion at a fixed wavelength (e.g., 600 nm) over time.[1][2] A stable dispersion should maintain a relatively constant OD. This can be performed at different temperatures.[1][2]
-
Particle Size Analysis: Use Dynamic Light Scattering (DLS) to monitor changes in the mean particle size and PDI over the storage period. A significant increase in particle size indicates aggregation.[18]
Visualizations
Caption: Factors influencing the stability of this compound dispersions.
Caption: General workflow for preparing and evaluating this compound dispersions.
References
- 1. Characterizing the Self-Assembly Properties of this compound Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of composition and preparation parameters on the properties of aqueous this compound dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput discovery of novel steric stabilizers for cubic lyotropic liquid crystal nanoparticle dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-based nanoparticles for drug delivery to the central nervous system: A platform for lysosomal storage disorder treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Temperature- and pressure-dependent phase behavior of monoacylglycerides this compound and monoelaidin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Controlling the pH dependent transition between this compound Fd3m micellar cubosomes and hexosomes using fatty acetate and fatty acid additive mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Advances in the Design of pH-Sensitive Cubosome Liquid Crystalline Nanocarriers for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sfera.unife.it [sfera.unife.it]
- 18. Antioxidant-containing this compound aqueous dispersions: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
preventing drug leakage from monoolein cubosomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with monoolein cubosomes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address common challenges, with a specific focus on preventing drug leakage from your formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of drug leakage from this compound cubosomes?
A1: Drug leakage from this compound cubosomes is a multifaceted issue primarily driven by:
-
Formulation Instability: Aggregation and fusion of cubosome particles can disrupt the bicontinuous cubic structure, leading to the expulsion of the encapsulated drug.[1][2][3]
-
Drug Diffusion: The inherent concentration gradient between the cubosome's interior and the external medium drives the diffusion of the encapsulated drug out of the nanoparticle.[1][4][5] This is a predominant mechanism for drug release.
-
Phase Transitions: Changes in temperature or the inclusion of certain molecules can induce phase transitions in the this compound cubic structure, altering its integrity and drug-holding capacity.[6]
-
High Water Content: The presence of large amounts of water within the cubosome's aqueous channels can lead to lower entrapment efficiency for water-soluble drugs, making them more prone to leakage.[7]
-
Stabilizer In-efficacy: Inadequate stabilization can result in the exposure of the cubosome's hydrocarbon chains to water, leading to instability and drug leakage.[1]
Q2: How does the choice of stabilizer impact drug retention?
A2: The stabilizer is crucial for the colloidal stability of cubosomes and plays a significant role in preventing drug leakage.[8]
-
Steric Hindrance: Polymeric stabilizers like Poloxamer 407 (Pluronic F127) form a protective layer on the cubosome surface. This steric barrier prevents aggregation and fusion, thereby preserving the cubosome's structure and retaining the encapsulated drug.[1][9]
-
Modulating Membrane Curvature: The stabilizer can influence the phase behavior and lattice parameters of the cubic structure, which in turn can affect drug loading and release characteristics.[9]
-
Preventing Aggregation: A well-chosen stabilizer is essential to prevent the flocculation and aggregation of cubosomes, which is a primary cause of formulation instability and subsequent drug leakage.[1]
Q3: Can modifying the lipid composition of the cubosomes improve drug retention?
A3: Yes, altering the lipid composition can significantly impact drug retention.
-
Alternative Lipids: While this compound is widely used, phytantriol is another common lipid for cubosome preparation.[10] Phytantriol often exhibits greater chemical stability due to the absence of an ester group, which can be beneficial for long-term drug retention.[11]
-
Additives: Incorporating additives into the lipid bilayer can modulate its properties. For instance, charged lipids can be introduced to create pH-sensitive cubosomes, allowing for triggered drug release under specific pH conditions while minimizing leakage under others.[12] The addition of polymers can also enhance stability and control release.[13]
Q4: What is the difference between burst release and sustained release in the context of cubosomes, and how can I control it?
A4:
-
Burst Release: This refers to the rapid release of a significant portion of the encapsulated drug shortly after administration or dilution.[4][5] Cubosomes, due to their sub-micron size and large surface area, can sometimes exhibit a burst release profile, especially for lipophilic drugs upon dilution.[4][5]
-
Sustained Release: This is the slow, controlled release of the drug over an extended period. The highly tortuous and continuous lipid bilayer of the cubic phase is conducive to sustained release.[14]
To control and favor sustained release, you can:
-
Optimize Stabilizer Concentration: Proper stabilization with polymers like Poloxamer 407 can help maintain the structural integrity required for sustained release.[6]
-
Incorporate Additives: The addition of certain polymers or other lipids can modify the diffusion pathways within the cubosome, thereby slowing down drug release.[13]
-
Cross-linking: Chemical cross-linking of the cubic phase can further restrict drug diffusion and promote a more sustained release profile.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency
| Symptom | Possible Cause | Suggested Solution |
| Low entrapment of hydrophilic drugs | High water content in the aqueous channels of the cubosome.[7] | Consider using a lipid with a different cubic phase that has narrower aqueous channels. Co-encapsulation with a lipophilic counter-ion to form a more hydrophobic complex can also improve retention. |
| Low entrapment of lipophilic drugs | Insufficient partitioning of the drug into the lipid bilayer. | Increase the lipid concentration in your formulation.[15] Ensure the drug is fully dissolved in the molten lipid during preparation. The choice of lipid (e.g., this compound vs. phytantriol) can also influence the loading of hydrophobic drugs.[10] |
| Drug precipitation during formulation | The drug's solubility limit in the molten lipid or aqueous phase has been exceeded. | Reduce the initial drug concentration. Alternatively, use a co-solvent or a different lipid in which the drug is more soluble. |
Issue 2: Rapid Drug Leakage (Burst Release)
| Symptom | Possible Cause | Suggested Solution |
| A significant percentage of the drug is released within the first few hours. | High drug concentration near the surface of the cubosome. | Optimize the drug loading method. Loading the drug after cubosome formation via an incubation method might lead to a more even distribution.[2] |
| Formulation instability leading to particle fusion and drug expulsion.[1][2][3] | Increase the concentration of the stabilizer (e.g., Poloxamer 407).[1] Ensure thorough homogenization to produce a stable, monodisperse formulation. | |
| The drug has a high diffusion coefficient out of the cubic phase.[1] | Incorporate release-modifying agents into the lipid bilayer, such as cholesterol or other polymers, to increase the tortuosity of the diffusion path. |
Data on Drug Encapsulation and Release
The following tables summarize quantitative data from various studies to provide a comparative overview of how formulation parameters can influence drug encapsulation and release.
Table 1: Influence of Formulation Composition on Encapsulation Efficiency (EE%)
| Drug | Lipid System | Stabilizer | EE% | Reference |
| Dexamethasone | Glyceryl Monooleate (GMO) | Poloxamer 407 | 96% | [16] |
| 5-Fluorouracil | This compound | Poloxamer 407 | 31.21% | [11] |
| AT101 | Glyceryl Monooleate (GMO) | Pluronic F-127 | 97.7% | [17] |
| Spironolactone | This compound | Pluronic F-127 | 90.2% | [18] |
| Nifedipine | This compound | Pluronic F-127 | 93.0% | [18] |
| Bedaquiline | - | - | 51.85 ± 4.83% | [11] |
Table 2: In Vitro Drug Release from this compound Cubosomes
| Drug | Release Conditions | % Released (Time) | Reference |
| Dexamethasone | Dialysis bag method | 92.12% (24 hrs) | [16] |
| Spironolactone | Various media | < 5% (12-48 hrs) | [18] |
| Nifedipine | Various media | < 5% (12-48 hrs) | [18] |
| AT101 | - | ~20% (48 hrs) | [17] |
| Leflunomide | - | Sustained over 24 hrs | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Cubosomes using the Top-Down Method
This method involves the fragmentation of a bulk cubic phase gel to form cubosome nanoparticles.
Materials:
-
Glyceryl Monooleate (GMO)
-
Poloxamer 407 (Pluronic F-127)
-
Drug to be encapsulated
-
Distilled water or buffer
Procedure:
-
Accurately weigh GMO and Poloxamer 407 (a common starting ratio is 9:1 w/w).
-
Melt the GMO and Poloxamer 407 together in a water bath at approximately 70°C until a clear, homogenous lipid phase is formed.
-
If encapsulating a lipophilic drug, dissolve it in the molten lipid mixture.
-
Slowly add the molten lipid phase to the aqueous phase (distilled water or buffer) with gentle stirring. This will form a coarse dispersion.
-
Subject the coarse dispersion to high-energy dispersion, such as probe sonication or high-pressure homogenization, to break down the bulk cubic phase into nanosized cubosomes.[16][19]
-
Continue the homogenization process until a homogenous, milky-white dispersion is obtained.
Protocol 2: Quantification of Drug Leakage using Dialysis Method
This protocol allows for the in vitro assessment of drug release over time.
Materials:
-
Drug-loaded cubosome dispersion
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking water bath or incubator
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Accurately measure a known volume of the drug-loaded cubosome dispersion and place it inside the dialysis bag. Securely seal both ends of the bag.
-
Place the dialysis bag in a known volume of the release medium.
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for drug concentration using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Mechanisms of Drug Leakage from this compound Cubosomes.
Caption: Troubleshooting Workflow for Drug Leakage.
References
- 1. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterisation of drug release from cubosomes using the pressure ultrafiltration method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FORMULATION FORUM - CUBOSOMES – The Next Generation of Lipid Nanoparticles for Drug Delivery [drug-dev.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. Cubosomes; the next generation of smart lipid nanoparticles? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cubosomes: Design, Development, and Tumor-Targeted Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the Design of pH-Sensitive Cubosome Liquid Crystalline Nanocarriers for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 15. Lipidic cubic-phase leflunomide nanoparticles (cubosomes) as a potential tool for breast cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. AT101-Loaded Cubosomes as an Alternative for Improved Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing the Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs Using this compound Cubosomes [jstage.jst.go.jp]
- 19. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
Monoolein Encapsulation Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the encapsulation efficiency of monoolein-based formulations, particularly cubosomes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the encapsulation efficiency of this compound-based nanoparticles?
A1: The encapsulation efficiency (EE) of this compound formulations is a multifactorial issue. The primary factors include the physicochemical properties of the drug (e.g., solubility, molecular weight), the formulation composition (e.g., drug-to-lipid ratio, type and concentration of stabilizer), and the processing parameters (e.g., homogenization pressure, sonication time, temperature).
Q2: What is a typical encapsulation efficiency I can expect for hydrophilic vs. hydrophobic drugs in this compound cubosomes?
A2: this compound cubosomes possess distinct hydrophilic and hydrophobic domains, allowing for the encapsulation of a wide range of molecules.[1] Hydrophobic drugs are typically entrapped within the lipid bilayers, while hydrophilic drugs reside in the aqueous channels. Consequently, cubosomes can offer high encapsulation efficiency for hydrophobic drugs. For instance, nifedipine, a poorly water-soluble drug, has been encapsulated in this compound cubosomes with an EE of 93.0%.[2][3] The unique structure of cubosomes provides a large interfacial area, which can lead to higher drug loading compared to liposomes.[4][5]
Q3: How does the choice of stabilizer affect encapsulation efficiency?
A3: Stabilizers, such as Pluronic F127 (Poloxamer 407), are crucial for preventing the aggregation of cubosomes.[6] The concentration of the stabilizer can influence particle size and, consequently, the encapsulation efficiency.[7][8] An optimal stabilizer concentration is necessary; too low a concentration may lead to aggregation and instability, while excessively high concentrations can lead to the formation of vesicles instead of cubosomes, which will affect the encapsulation capacity.[9]
Q4: Can the preparation method influence the encapsulation efficiency?
A4: Yes, the preparation method significantly impacts encapsulation efficiency. The two main approaches are top-down and bottom-up.[1] The top-down method involves dispersing a bulk cubic phase using high energy, while the bottom-up approach involves the self-assembly of this compound from a solution.[1] The bottom-up method has been reported to produce smaller cubosomes with higher entrapment efficiency.[10]
Troubleshooting Guide
Problem 1: Low Encapsulation Efficiency
| Possible Cause | Suggested Solution |
| Inappropriate Drug-to-Lipid Ratio | Optimize the drug-to-lipid ratio. A higher lipid concentration generally leads to higher encapsulation efficiency.[7] However, there is an optimal range, beyond which the EE may plateau or even decrease. It is recommended to test a range of ratios (e.g., 1:10, 1:20, 1:30 drug to lipid by weight). |
| Drug Leakage During Formulation | For temperature-sensitive drugs, avoid excessive heat during the preparation process. Consider using a temperature-controlled sonicator or performing the homogenization steps in an ice bath. |
| Suboptimal pH | The pH of the aqueous phase can affect the ionization state of the drug and the surface charge of the cubosomes, thereby influencing encapsulation.[11] Adjust the pH of the buffer to a level that maximizes the unionized form of the drug for better partitioning into the lipidic domains. For pH-sensitive nanocarriers, modifying the pH can be a strategy for controlled release.[12] |
| Incorrect Stabilizer Concentration | Titrate the concentration of the stabilizer (e.g., Pluronic F127). Typically, stabilizer concentrations range from 0.5% to 5% (w/w). Increasing the stabilizer concentration can lead to smaller particle sizes and higher EE, but excessive amounts may favor vesicle formation over cubosomes.[7][9] |
Problem 2: Poor Formulation Stability (Aggregation and Precipitation)
| Possible Cause | Suggested Solution |
| Insufficient Stabilization | Increase the concentration of the steric stabilizer (e.g., Pluronic F127). A higher concentration of stabilizer can provide a more effective steric barrier against particle aggregation.[6] |
| Inadequate Homogenization | Increase the homogenization pressure or sonication time to ensure the formation of a uniform and stable dispersion. However, be mindful of potential temperature increases that could affect drug stability. |
| Temperature-Induced Phase Transitions | This compound self-assembly is temperature-dependent.[11][13] Ensure that the formulation and storage temperatures are within the range where the desired cubic phase is stable. Differential Scanning Calorimetry (DSC) can be used to determine the phase transition temperatures. |
Experimental Protocols
Protocol 1: Preparation of this compound Cubosomes using the Top-Down Method (High-Pressure Homogenization)
-
Preparation of the Lipid Phase: Melt the required amount of this compound at 40-45 °C. If encapsulating a lipophilic drug, dissolve it in the molten this compound.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v Pluronic F127). If encapsulating a hydrophilic drug, dissolve it in this aqueous phase.
-
Pre-emulsification: Add the molten lipid phase to the aqueous phase while stirring at high speed (e.g., 2000 rpm) for 5-10 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 10,000-15,000 psi). Maintain the temperature of the system to avoid drug degradation.
-
Cooling: Allow the resulting nano-dispersion to cool to room temperature.
Protocol 2: Determination of Encapsulation Efficiency by Ultrafiltration
-
Separation of Free Drug: Place a known volume of the cubosome dispersion into an ultrafiltration device (e.g., with a molecular weight cutoff of 10 kDa).
-
Centrifugation: Centrifuge the device according to the manufacturer's instructions to separate the aqueous phase containing the unencapsulated drug from the cubosomes.
-
Quantification of Free Drug: Measure the concentration of the free drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[14]
-
Calculation of Encapsulation Efficiency: Calculate the EE% using the following formula:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Factors Influencing Encapsulation Efficiency
Caption: Key factors influencing this compound encapsulation efficiency.
Experimental Workflow for Optimizing Encapsulation
Caption: Workflow for optimizing this compound encapsulation efficiency.
References
- 1. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs Using this compound Cubosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FORMULATION FORUM - CUBOSOMES – The Next Generation of Lipid Nanoparticles for Drug Delivery [drug-dev.com]
- 6. Characterizing the Self-Assembly Properties of this compound Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the Design of pH-Sensitive Cubosome Liquid Crystalline Nanocarriers for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. saspublishers.com [saspublishers.com]
Technical Support Center: Monoolein Phase Behavior
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the temperature-dependent phase behavior of monoolein.
Frequently Asked Questions (FAQs)
Q1: What are the primary liquid crystalline phases of this compound in excess water, and how are they affected by temperature?
A1: this compound in excess water exhibits a rich polymorphism, forming several distinct liquid crystalline phases as a function of temperature. The most commonly observed phases are the lamellar crystalline (Lc) phase at low temperatures, which transitions to bicontinuous cubic phases, namely the gyroid (Ia3d) and the double diamond (Pn3m) phases, at intermediate temperatures. At higher temperatures, the inverted hexagonal (HII) phase is formed. The liquid crystalline phases below approximately 17°C are often in a metastable undercooled state.[1][2]
Q2: What is the typical temperature range for the existence of the cubic phases of this compound?
A2: In excess water, the bicontinuous cubic phases of this compound are generally stable over a broad temperature range, typically from below room temperature up to around 90°C. The specific transition temperatures between the different cubic phases (e.g., Ia3d to Pn3m) and to other phases are sensitive to factors such as hydration level and the presence of additives.[1][2] A sample with 40% (w/w) water may show a mixture of Pn3m and Ia3d phases at room temperature.[3]
Q3: What is the significance of the Pn3m and Ia3d cubic phases for drug delivery and protein crystallization?
A3: The bicontinuous cubic phases (Pn3m and Ia3d) are of significant interest due to their unique structure, which consists of a continuous lipid bilayer separating two interpenetrating but non-connected aqueous channels.[4] This structure allows for the encapsulation of both hydrophilic and hydrophobic molecules, making them excellent candidates for drug delivery systems.[4] In the field of structural biology, the lipidic cubic phase, often formed with this compound, provides a membrane-mimetic environment that facilitates the crystallization of membrane proteins.[2]
Troubleshooting Guides
Issue 1: Unexpected Phase Identification in SAXS Analysis
-
Problem: The Small-Angle X-ray Scattering (SAXS) pattern shows unexpected or mixed phases at a temperature where a pure phase is expected according to the phase diagram.
-
Possible Causes & Solutions:
-
Metastability: this compound phases, particularly at lower temperatures (below 20°C), can exist in a metastable state.[5] To achieve equilibrium, it may be necessary to implement a sub-zero temperature incubation protocol before heating the sample for data collection.[5]
-
Hydration Level: The phase behavior of this compound is highly dependent on the water content. Inaccurate hydration levels can lead to the formation of different phases. Ensure precise control over the hydration of your sample. At full hydration (above ~40% w/w water at room temperature), this compound typically forms the Pn3m cubic phase.[3]
-
Sample History: The thermal and mechanical history of the sample can influence its phase behavior. For instance, the injection process in some experimental setups can induce phase transitions.[6] It is crucial to have a consistent and well-documented sample preparation protocol.
-
Contamination: Impurities in the this compound or the aqueous phase can alter the phase boundaries. Use high-purity this compound and ultrapure water or a well-defined buffer.
-
Issue 2: Broad or Poorly Resolved Peaks in DSC Thermogram
-
Problem: The Differential Scanning Calorimetry (DSC) thermogram shows broad, ill-defined peaks, making it difficult to determine the precise transition temperatures.
-
Possible Causes & Solutions:
-
Scan Rate: A high heating or cooling rate can lead to peak broadening and a shift in the apparent transition temperature. Lowering the scan rate can improve the resolution of the thermal transitions.[7]
-
Sample Homogeneity: Inhomogeneous mixing of this compound and water can result in a broad distribution of transition temperatures. Ensure thorough mixing of the sample, for example, by repeated temperature cycling and vortexing.
-
Sample Leakage: At elevated temperatures, especially near 100°C, sample pans can leak, leading to artifacts in the DSC signal. It is important to use hermetically sealed pans and to check the sample weight before and after the DSC run to ensure no mass has been lost.
-
Baseline Instability: An unstable baseline can obscure subtle transitions. Ensure the instrument is properly calibrated and allow for sufficient equilibration time at the start and end of the temperature program.
-
Issue 3: Irreproducible Results Between Experiments
-
Problem: Difficulty in obtaining reproducible phase behavior results across different experimental runs.
-
Possible Causes & Solutions:
-
Hysteresis: The phase transitions in the this compound-water system can exhibit hysteresis, meaning the transition temperatures upon heating and cooling are not the same.[8] Always specify the direction of the temperature scan (heating or cooling) when reporting results.
-
Sample Preparation Inconsistency: Minor variations in the preparation of hydrated this compound samples can lead to significant differences in phase behavior. Standardize the protocol for weighing, mixing, and hydrating the lipid.
-
Equilibration Time: Insufficient equilibration time at a given temperature can result in the analysis of a non-equilibrium state. Allow adequate time for the system to stabilize before taking measurements, especially after a temperature jump.
-
Data Presentation
Table 1: Temperature-Dependent Phase Behavior of this compound in Excess Water
| Temperature Range (°C) | Predominant Phase(s) | Space Group | Notes |
| < ~17 | Lamellar Crystalline (Lc) | - | Often observed as a metastable undercooled state below this temperature.[1][2] |
| ~17 - ~20 | Coexistence of Lc and Cubic (Ia3d/Pn3m) | Ia3d / Pn3m | Transition region.[6] |
| Room Temperature (~20-25) | Cubic (Pn3m or Ia3d) | Pn3m / Ia3d | The specific cubic phase can depend on the exact temperature and hydration.[1][3] |
| ~20 - ~95 | Cubic (Pn3m and/or Ia3d) | Pn3m, Ia3d | Pn3m is often observed at higher hydration and temperatures.[9] |
| > ~95 | Inverted Hexagonal (HII) | P63/mmc | Transition from cubic to hexagonal phase.[9] |
Experimental Protocols
1. Preparation of Hydrated this compound Samples
-
Weighing: Accurately weigh the desired amount of high-purity this compound in a clean glass vial.
-
Hydration: Add the appropriate amount of ultrapure water or buffer to achieve the target hydration level. For "excess water" conditions, a water content of 40-50% (w/w) is typically used.
-
Homogenization:
-
Seal the vial tightly with a Teflon-lined cap.
-
Heat the mixture to a temperature where the this compound is fluid (e.g., 40-50°C) to facilitate mixing.
-
Vortex the sample vigorously for several minutes.
-
Centrifuge the vial briefly to collect the sample at the bottom.
-
-
Equilibration: To ensure a homogeneous and equilibrated sample, it is recommended to perform several cycles of heating, vortexing, and cooling. For studies on equilibrium phases at low temperatures, a prolonged incubation at a sub-zero temperature (e.g., -20°C) followed by slow heating may be necessary to overcome metastability.[5]
2. Small-Angle X-ray Scattering (SAXS) for Phase Identification
-
Sample Loading: Load the hydrated this compound sample into a thin-walled glass or quartz capillary (typically 1-2 mm diameter). Seal the capillary ends with wax or epoxy to prevent dehydration.
-
Instrument Setup:
-
Mount the capillary in the sample holder of the SAXS instrument.
-
Ensure the sample is placed in the path of the X-ray beam.
-
Set the desired temperature using a temperature-controlled sample stage. Allow the sample to equilibrate at the target temperature for several minutes before data collection.
-
-
Data Collection:
-
Acquire a 2D scattering pattern. The exposure time will depend on the X-ray source and detector.
-
Collect a background scattering pattern from an empty capillary and a pattern from a capillary filled with only the aqueous phase for background subtraction.
-
-
Data Analysis:
-
Perform azimuthal integration of the 2D scattering pattern to obtain a 1D profile of intensity versus the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).
-
Identify the positions of the Bragg peaks.
-
Determine the ratio of the q values of the observed peaks. The sequence of peak ratios is characteristic of the liquid crystalline phase:
-
Lamellar (Lα): 1 : 2 : 3 : ...
-
Cubic (Pn3m): √2 : √3 : √4 : √6 : √8 : ...
-
Cubic (Ia3d): √6 : √8 : √14 : √16 : ...
-
Hexagonal (HII): 1 : √3 : √4 : √7 : ...
-
-
3. Differential Scanning Calorimetry (DSC) for Transition Temperature Determination
-
Sample Preparation:
-
Accurately weigh a small amount (typically 5-10 mg) of the hydrated this compound sample into a hermetic DSC pan.
-
Seal the pan to prevent water evaporation during the experiment.
-
Prepare a reference pan containing the same amount of water or buffer as in the sample pan.
-
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Set the temperature program, including the starting and ending temperatures, and the heating and cooling rates. A scan rate of 1-5°C/min is often suitable for resolving lipid phase transitions.
-
-
Data Collection:
-
Run the temperature program. It is common to perform an initial heating and cooling cycle to erase the sample's previous thermal history, followed by a second heating scan for data analysis.[7]
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The phase transitions will appear as endothermic (heating) or exothermic (cooling) peaks.
-
The onset temperature of the peak is typically taken as the start of the transition, and the peak maximum corresponds to the transition temperature (Tm). The area under the peak is proportional to the enthalpy of the transition.
-
Visualizations
References
- 1. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 6. osti.gov [osti.gov]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. researchgate.net [researchgate.net]
- 9. Temperature- and pressure-dependent phase behavior of monoacylglycerides this compound and monoelaidin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monoolein Nanoparticle Formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of monoolein nanoparticles, with a focus on controlling particle size.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound nanoparticles and offers potential solutions.
Issue 1: Particle Size is Too Large or Inconsistent
Large or polydisperse nanoparticles can negatively impact bioavailability, cellular uptake, and overall formulation stability.
| Potential Cause | Recommended Action |
| Inadequate Homogenization Energy | Increase homogenization pressure or the number of homogenization cycles. For sonication methods, increase sonication time or power.[1][2][3] |
| Low Stabilizer Concentration | Increase the concentration of the stabilizer (e.g., Poloxamer 407). Higher stabilizer concentrations generally lead to smaller and more uniform nanoparticles.[4][5] |
| Suboptimal Homogenization Temperature | Optimize the homogenization temperature. For this compound dispersions, a temperature range of 40-60°C has been shown to be effective for achieving smaller particle sizes.[4][5] |
| Inefficient Initial Dispersion | Ensure the initial coarse dispersion is well-mixed before homogenization. Vigorous stirring or vortexing can improve the efficiency of the size reduction process.[6] |
Issue 2: Formation of Vesicles Instead of Cubosomes
The desired cubic phase of this compound nanoparticles provides a high internal surface area for drug loading, which is lost if vesicles are formed.
| Potential Cause | Recommended Action |
| High Stabilizer (Poloxamer 407) Concentration | While increasing stabilizer concentration can reduce particle size, excessively high concentrations can favor the formation of vesicular particles over cubic ones.[4][5] Consider slightly reducing the poloxamer concentration or screening different types of stabilizers. |
| Inadequate Heat Treatment | For some preparation methods, a post-homogenization heat treatment (e.g., autoclaving) is necessary to induce the transformation from vesicles to cubosomes.[6] |
| Formulation Composition | The addition of certain lipids or drugs can influence the phase behavior. Screening different lipid compositions may be necessary to promote the cubic phase. |
Issue 3: Particle Aggregation and Instability
Aggregation can lead to an increase in particle size over time, affecting the long-term stability and performance of the nanoparticle formulation.
| Potential Cause | Recommended Action |
| Insufficient Stabilizer Coverage | Ensure the stabilizer concentration is adequate to provide sufficient steric or electrostatic repulsion between particles. |
| Inappropriate pH or Ionic Strength | For formulations containing charged lipids, the pH and ionic strength of the dispersion medium can significantly impact stability. Adjusting the pH or salt concentration may be necessary to optimize particle repulsion. |
| Suboptimal Storage Conditions | Store the nanoparticle dispersion at an appropriate temperature. For some formulations, refrigeration may be required to prevent aggregation. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the particle size of this compound nanoparticles?
The particle size of this compound nanoparticles is primarily controlled by two main categories of factors:
-
Composition Parameters:
-
Process Parameters:
-
Homogenization Method: High-pressure homogenization, sonication, and emulsion-evaporation are common methods, each with its own set of parameters to control particle size.[1][4][7]
-
Energy Input: This includes homogenization pressure, number of passes, sonication amplitude, and duration.[1][2][3]
-
Temperature: The temperature during homogenization significantly impacts the phase behavior of this compound and the efficiency of particle size reduction.[4][5]
-
Q2: How does the concentration of Poloxamer 407 affect particle size?
Generally, increasing the concentration of Poloxamer 407 leads to a decrease in the mean particle size of this compound nanoparticles.[4][5] However, at very high concentrations, it may also lead to the formation of vesicular structures instead of the desired cubic phase nanoparticles.[4][5]
Quantitative Data on Poloxamer 407 Concentration and Particle Size
| Poloxamer 407 Concentration (% of total lipids) | Mean Particle Size (nm) | Reference |
| 5% | >1000 (micrometer-sized) | [5] |
| 8% | ~200 | [5] |
| 12% | ~150 | [5] |
| 15% | ~130 | [8] |
| 20% | ~120 | [5] |
Q3: What is the optimal temperature for preparing this compound nanoparticles using high-pressure homogenization?
Studies have shown that the homogenization temperature has a more significant influence on particle size than the homogenization pressure.[4][5] A temperature range of 40-60°C is often cited as optimal for producing smaller and more stable this compound nanoparticles.[4][5]
Quantitative Data on Homogenization Temperature and Particle Size
| Homogenization Temperature (°C) | Mean Particle Size (nm) | Reference |
| 25 | ~250 | [5] |
| 40 | ~180 | [5] |
| 60 | ~160 | [5] |
| 80 | ~220 | [5] |
Q4: Can sonication be used to control the particle size?
Yes, sonication is a common technique for reducing the particle size of this compound dispersions. The key parameters to control are sonication time and power (amplitude). Longer sonication times and higher power generally result in smaller nanoparticles, up to a certain limit where further energy input does not lead to a significant size reduction.[2][3]
Quantitative Data on Sonication Parameters and Particle Size
| Sonication Time (min) | Sonication Power (W) | Mean Particle Size (nm) | Reference |
| 2 | 70 | ~515 | [3] |
| 5 | 70 | ~479 | [3] |
| 5 | 130 | ~350 | [3] |
| 10 | 130 | ~320 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by High-Pressure Homogenization
This protocol describes a general method for preparing this compound nanoparticles using a high-pressure homogenizer.
-
Preparation of the Lipid Phase: Melt the this compound at a temperature above its melting point (approximately 35-37°C). If other lipids are included in the formulation, melt them together with the this compound.
-
Preparation of the Aqueous Phase: Dissolve the stabilizer (e.g., Poloxamer 407) in deionized water. The concentration of the stabilizer can be varied to control particle size.
-
Formation of the Coarse Emulsion: While stirring the aqueous phase, add the molten lipid phase dropwise to form a coarse emulsion. Maintain the temperature of the mixture above the melting point of the lipids.
-
High-Pressure Homogenization:
-
Pre-heat the high-pressure homogenizer to the desired operating temperature (e.g., 40-60°C).
-
Pass the coarse emulsion through the homogenizer at a set pressure (e.g., 500-1500 bar).
-
Repeat the homogenization for a specific number of cycles (typically 3-5) to achieve the desired particle size.[9]
-
-
Cooling and Storage: Cool the resulting nano-dispersion to room temperature and store at 4°C.
-
Characterization: Characterize the particle size and polydispersity index using dynamic light scattering (DLS).
Protocol 2: Preparation of this compound Nanoparticles by Emulsion-Evaporation
This method is suitable for encapsulating hydrophobic drugs.
-
Preparation of the Organic Phase: Dissolve this compound and the hydrophobic drug in a volatile organic solvent (e.g., ethanol, dichloromethane).[7][10]
-
Preparation of the Aqueous Phase: Dissolve a stabilizer (e.g., Poloxamer 407 or PVA) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed stirring or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Remove the organic solvent from the emulsion by stirring at room temperature under reduced pressure (using a rotary evaporator). This leads to the precipitation of the this compound nanoparticles.
-
Purification: The nanoparticle dispersion can be purified by centrifugation or dialysis to remove any excess surfactant or un-encapsulated drug.
-
Characterization: Analyze the particle size and size distribution of the purified nanoparticles using DLS.
Visualizations
Caption: Experimental workflow for the preparation of this compound nanoparticles.
Caption: Key parameters influencing the particle size of this compound nanoparticles.
References
- 1. Sonication parameters for the preparation of biodegradable nanocapsules of controlled size by the double emulsion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of composition and preparation parameters on the properties of aqueous this compound dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of drug release from liquid crystalline this compound dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
- 8. Glyceryl Monooleate/Poloxamer 407 Cubic Nanoparticles as Oral Drug Delivery Systems: I. In Vitro Evaluation and Enhanced Oral Bioavailability of the Poorly Water-Soluble Drug Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOP for High-Pressure Homogenization for Nanoparticle Production – SOP Guide for Pharma [pharmasop.in]
- 10. youtube.com [youtube.com]
Technical Support Center: Overcoming Aggregation of Monoolein-Based Vesicles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation in monoolein-based vesicle preparations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Question 1: My this compound-based vesicle dispersion appears cloudy and shows visible precipitates immediately after preparation. What could be the cause?
Answer: Immediate aggregation and precipitation are often due to the inherent instability of this compound in aqueous solutions. This compound lacks significant charge and steric repulsion, leading to rapid phase separation.[1]
-
Solution: Incorporate a stabilizer into your formulation. Non-ionic block copolymers like Pluronic F127 are commonly used to provide steric stabilization and prevent aggregation.[1]
Question 2: I'm using Pluronic F127 as a stabilizer, but my vesicles are still aggregating over time. What should I do?
Answer: The concentration of the stabilizer is a critical factor. Insufficient stabilizer may not provide adequate surface coverage to prevent vesicle fusion. Conversely, excessively high concentrations can also lead to changes in the vesicle structure or promote the formation of other phases.
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: Experiment with a range of Pluronic F127 concentrations. Higher concentrations generally lead to smaller and more stable vesicles, but can also favor the formation of vesicular particles over cubic phases.[2]
-
Check Homogenization/Dispersion Method: Ensure your dispersion method (e.g., vortexing, sonication, high-pressure homogenization) is sufficient to create a homogenous mixture of this compound and stabilizer.
-
Verify Storage Conditions: Store your vesicle dispersion at a suitable temperature. Some formulations may be sensitive to temperature fluctuations.[1]
-
Question 3: My vesicle dispersion is stable at room temperature, but aggregates when I store it in the refrigerator. Why is this happening?
Answer: Temperature can significantly impact the stability of this compound-based dispersions. For some formulations, lower temperatures can lead to the formation of insoluble aggregates.[3]
-
Solution: Assess the stability of your formulation at different temperatures (e.g., 10°C, 25°C, 37°C, 50°C) to determine the optimal storage conditions.[1][3] Visual inspection and turbidimetry over time can be used to monitor stability.[1][3]
Question 4: I've tried optimizing the stabilizer concentration and temperature, but I still observe some level of aggregation. Are there other formulation parameters I can adjust?
Answer: Yes, the composition of the aqueous phase and the inclusion of other lipids can influence vesicle stability.
-
pH and Ionic Strength: The pH and ionic strength of the buffer can affect the surface charge of the vesicles, although this compound itself is uncharged. For mixed lipid systems containing charged lipids, electrostatic repulsion can play a significant role in preventing aggregation.[4]
-
Co-lipids: The addition of other lipids, such as phospholipids or oleic acid, can modify the packing of the lipid bilayer and influence the overall stability and phase behavior of the vesicles.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in this compound-based vesicles?
A1: this compound is an uncharged single-chain amphiphile. When dispersed in water, the resulting particles lack the electrostatic and steric repulsion necessary to prevent them from aggregating and eventually phase separating into a bulk cubic phase.[1]
Q2: How do stabilizers like Pluronic F127 prevent aggregation?
A2: Pluronic F127 is a non-ionic triblock copolymer that adsorbs to the surface of the this compound vesicles. The hydrophilic polyethylene oxide (PEO) chains extend into the aqueous phase, creating a steric barrier that prevents close contact and fusion between vesicles.[1]
Q3: What is the difference between cubosomes and vesicles in a this compound dispersion?
A3: Cubosomes are nanoparticles with an internal, bicontinuous cubic liquid crystalline structure, offering a large surface area.[6][7] Vesicles, on the other hand, have a simpler structure consisting of one or more lipid bilayers enclosing an aqueous core. In this compound dispersions, higher concentrations of stabilizers like Pluronic F127 tend to favor the formation of vesicles over cubosomes.[2]
Q4: Can I use sonication to prepare my this compound vesicles?
A4: Yes, physical methods such as ultrasonication are used to generate nanosized aggregates of this compound.[1] However, the energy input and duration of sonication should be carefully controlled to avoid potential degradation of the lipids or encapsulated drugs.
Q5: How can I visually assess the stability of my vesicle dispersion?
A5: A simple and effective method is to visually inspect the samples at regular intervals (e.g., 3, 12, 24, and 48 hours) at different storage temperatures. A stable dispersion should remain homogenous and free of visible precipitates or phase separation.[1][3]
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing the stability of this compound-based vesicles.
Table 1: Effect of Pluronic F127 Concentration on Vesicle Size
| Pluronic F127 Concentration (% w/w of total lipids) | Mean Particle Size (nm) | Observation | Reference |
| Low | > 500 | Large fraction of micrometer-sized particles | [2] |
| Moderate | ~300 | Smaller mean particle size | [8] |
| High | ~100-200 | Further reduction in particle size, potential shift to vesicular structures | [2][8] |
Table 2: Influence of Temperature on Vesicle Stability
| Temperature (°C) | Observation for Unstabilized/Poorly Stabilized Dispersions | Reference |
| 10 | Insoluble precipitates may form over time | [1] |
| 25 (Room Temp) | May show varying degrees of stability depending on formulation | [1] |
| 40 - 60 | Often leads to more favorable dispersion properties during preparation | [2] |
| > 60 | Can lead to weaker cubic dispersions and larger particle sizes | [2] |
Experimental Protocols
Protocol 1: Preparation of Stable this compound Vesicles using Thin-Film Hydration
This protocol describes a general method for preparing this compound vesicles stabilized with Pluronic F127.
Materials:
-
This compound (MO)
-
Pluronic F127
-
Methanol or Chloroform/Methanol mixture (2:1 v/v)
-
Phosphate Buffered Saline (PBS) or other aqueous buffer
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Vortex mixer
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and Pluronic F127 in the organic solvent in a round-bottom flask. A common starting point is a 9:1 or 8:2 weight ratio of this compound to Pluronic F127.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Vesicle Formation:
-
Continue to vortex the suspension until all the lipid film is dispersed, resulting in a turbid white suspension.[1][3]
-
For a more uniform size distribution, the vesicle suspension can be subjected to sonication in a water bath sonicator or extrusion through polycarbonate membranes of a defined pore size.
-
Protocol 2: Characterization of Vesicle Aggregation using Dynamic Light Scattering (DLS)
DLS is a powerful technique to monitor the size distribution of vesicles and detect the presence of aggregates.
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the vesicle dispersion with the same buffer used for hydration to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to ensure a stable and reproducible scattering signal.
-
Filter the buffer used for dilution through a 0.22 µm filter to remove any dust particles.
-
-
Instrument Setup:
-
Set the measurement temperature to the desired value (e.g., 25°C).
-
Allow the instrument to equilibrate at the set temperature.
-
Enter the viscosity and refractive index of the dispersant (buffer) at the measurement temperature into the software.
-
-
Measurement:
-
Carefully transfer the diluted sample to a clean DLS cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument and allow it to equilibrate for a few minutes.
-
Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the intensity-weighted size distribution. The presence of a second population of particles with a significantly larger hydrodynamic radius is indicative of aggregation.
-
Monitor the polydispersity index (PDI). A PDI value below 0.3 generally indicates a monodisperse sample, while higher values suggest a broader size distribution or the presence of aggregates.
-
To assess stability over time, repeat the DLS measurements at regular intervals (e.g., 0, 24, 48 hours) on samples stored under different conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound vesicle aggregation.
Caption: Experimental workflow for preparing and characterizing this compound vesicles.
References
- 1. Characterizing the Self-Assembly Properties of this compound Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Charged lipid vesicles: effects of salts on bending rigidity, stability, and size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cubosomes; the next generation of smart lipid nanoparticles? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of drug release from liquid crystalline this compound dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Mucoadhesive Properties of Monoolein Gels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the mucoadhesive properties of monoolein (glyceryl monooleate - GMO) gels.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Optimization
Question: My this compound gel exhibits poor mucoadhesion. What are the primary factors I should investigate?
Answer: Poor mucoadhesion in this compound gels can be attributed to several factors. The most critical is the hydration state of the gel, as water uptake is essential to initiate the mucoadhesive process.[1][2][3] Unswollen or partially swollen this compound systems generally exhibit stronger mucoadhesion than fully swollen (cubic phase) systems.[4]
Key factors to investigate include:
-
Initial Water Content: The mucoadhesion of glyceryl monooleate's liquid crystalline phases is triggered by water absorption.[1][2] Anhydrous or low-water content formulations often show enhanced mucoadhesion because they can draw water from the mucosal surface, a process thought to be integral to the adhesion mechanism.[4][5]
-
Polymer-related Properties: The characteristics of any incorporated mucoadhesive polymers are crucial. This includes their molecular weight, chain flexibility, hydrophilicity, and the presence of functional groups (e.g., carboxyl, hydroxyl) that can form hydrogen bonds with mucin.[5][6][7][8]
-
Environmental Factors: The pH and ionic strength of the application site can influence the charge on both the polymer and the mucus, affecting electrostatic interactions.[8][9]
Question: How can I improve the mucoadhesion of my this compound gel formulation?
Answer:
-
Incorporate Mucoadhesive Polymers: The most common strategy is to add mucoadhesive polymers. Anionic polymers like poly(acrylic acid) derivatives (e.g., Carbopol®, Polycarbophil) are highly effective due to their ability to form hydrogen bonds with mucin.[6] Other options include cellulose derivatives (HPMC, CMC) and other hydrophilic polymers.[10]
-
Control Hydration: Start with a less hydrated system. The dehydration of the mucosal surface by the gel is a proposed mechanism for mucoadhesion.[4][5] A longer pre-load or contact time can facilitate this water transfer and improve adhesion.[1][2] However, excessive hydration can lead to the formation of a slippery mucilage and decrease adhesion.[11]
-
Optimize Polymer Concentration: The concentration of the mucoadhesive polymer is critical. Too low a concentration may not provide sufficient interaction with mucin, while excessively high concentrations can lead to over-hydration and a reduction in mucoadhesive strength.[8]
-
Chemical Modification: For advanced applications, consider using modified polymers. For instance, thiolated polymers can form covalent disulfide bonds with cysteine-rich subdomains in mucin, leading to significantly stronger adhesion.[12]
Question: My gel's viscosity is too high/low. How does this affect mucoadhesion?
Answer: Viscosity plays a significant role in mucoadhesion.
-
High Viscosity: A highly viscous formulation can increase the residence time and improve contact with the mucosa. It also contributes to the overall adhesiveness by resisting detachment forces.[13] However, if the viscosity is too high, it may prevent proper spreading on the mucosal surface, reducing the effective area of contact.
-
Low Viscosity: A gel with low viscosity may be easily cleared from the site of application, leading to insufficient contact time for mucoadhesive bonds to form.
The rheological properties of your gel should be characterized. Pseudoplastic flow with thixotropy is often a desirable property, allowing for easy application followed by a return to a more structured, viscous state.[13][14]
Experimental & Methodological Issues
Question: I am getting inconsistent results from my in vitro mucoadhesion tests. What could be the cause?
Answer: Inconsistent results are a common challenge in mucoadhesion testing. Several factors related to the experimental setup can contribute to this variability:[6]
-
Methodological Variables: Different testing methods (e.g., tensile test, rheology, flow-through) measure different aspects of mucoadhesion and may not always correlate.[15]
-
Instrumental Parameters (Tensile Test):
-
Contact Time: The time the gel is in contact with the mucosal substrate. Longer times can allow for more interpenetration of polymer and mucin chains.[16]
-
Contact Force (Pre-load): The initial force applied to press the gel onto the mucosa.
-
Withdrawal Speed: The speed at which the two surfaces are separated.
-
-
Substrate Variability:
-
Ex Vivo Tissue: There is significant biological variability between animals and even between different sections of tissue from the same animal.[17] The handling and preparation (fresh vs. frozen/thawed) of the tissue can also impact results.[17]
-
Mucin Discs: The source and preparation of mucin can affect its properties.
-
-
Environmental Control: Temperature and humidity must be strictly controlled, as they affect both the gel properties and the mucosal surface.[18] It is recommended to perform tests at physiological temperature (e.g., 37°C).[10][19]
For more reproducible results, it is often suggested that the work of adhesion is a more robust parameter than the maximum detachment force.[6]
Question: How do I choose between in vitro, ex vivo, and rheological methods for testing mucoadhesion?
Answer: The choice of method depends on the stage of your research and the specific information you need.
-
In Vitro Methods (e.g., using mucin discs): These are useful for initial screening of formulations and for understanding the fundamental interactions between your gel and mucin. They offer higher reproducibility compared to ex vivo methods.[18]
-
Ex Vivo Methods (e.g., using animal mucosal tissue): These provide a more biologically relevant model as they use actual tissue.[19][20] They are crucial for lead formulation selection before moving to in vivo studies. However, they are subject to higher variability.[17]
-
Rheological Methods: These are excellent for investigating the structural interactions between the polymer and mucin.[18] The phenomenon of "rheological synergism" (where the viscosity of the polymer-mucin mixture is greater than the sum of their individual viscosities) is a strong indicator of mucoadhesive interactions.[10][21] Oscillatory rheology is generally more sensitive for these measurements.[6][21]
It is often recommended not to rely on a single method for evaluating mucoadhesion.[15][22]
Data Presentation
Table 1: Influence of Mucoadhesive Polymer Type and Concentration on Mucoadhesive Force. (Note: These are representative data synthesized from typical findings in the literature. Actual values will vary based on the specific this compound gel base, test method, and conditions.)
| Formulation Base | Mucoadhesive Polymer | Concentration (% w/w) | Maximum Detachment Force (N) | Work of Adhesion (N·mm) |
| This compound/Water | None | 0.0 | 0.25 | 0.40 |
| This compound/Water | Carbopol 974P | 0.25 | 0.68 | 1.15 |
| This compound/Water | Carbopol 974P | 0.50 | 0.95 | 1.82 |
| This compound/Water | HPMC K100M | 1.0 | 0.55 | 0.98 |
| This compound/Water | HPMC K100M | 2.0 | 0.72 | 1.35 |
| This compound/Water | Polycarbophil | 0.25 | 0.75 | 1.30 |
Table 2: Effect of Experimental Parameters on Mucoadhesion Measurement (Tensile Test). (Note: Illustrative data to show trends.)
| Parameter Changed | Baseline Value | Modified Value | % Change in Max Detachment Force | % Change in Work of Adhesion |
| Contact Time | 30 s | 60 s | +25% | +30% |
| Withdrawal Speed | 0.5 mm/s | 1.0 mm/s | +15% | +10% |
| Pre-load Force | 0.5 N | 1.0 N | +10% | +8% |
Experimental Protocols
Protocol 1: Ex Vivo Mucoadhesion Measurement by Tensile Test
This protocol describes the measurement of the detachment force and work of adhesion using a texture analyzer.[23][24]
-
Tissue Preparation:
-
Obtain fresh porcine or bovine buccal mucosa from a local abattoir.[19] Transport it in cold phosphate-buffered saline (PBS, pH 6.8).
-
Carefully remove any underlying fatty and connective tissues.
-
Cut the mucosa into appropriate sizes (e.g., 2 cm x 2 cm).
-
Mount the tissue on a holder (e.g., the lower platform of the texture analyzer), securing it with cyanoacrylate glue or clamps. Ensure the mucosal surface is exposed and level.
-
Equilibrate the mounted tissue at 37°C for 10 minutes. Just before the test, gently blot the surface to remove excess saliva/PBS.
-
-
Sample Preparation:
-
Secure a cylindrical probe (e.g., 10 mm diameter) to the upper arm of the texture analyzer.
-
Apply a precise amount of the this compound gel formulation to the tip of the probe. Ensure a flat, uniform surface.
-
-
Measurement Procedure:
-
Lower the probe at a pre-defined speed (e.g., 0.5 mm/s) until the gel makes contact with the mucosal surface.
-
Apply a constant contact force (pre-load, e.g., 0.5 N) for a specified contact time (e.g., 60 seconds) to allow for bond formation.
-
Withdraw the probe at a constant speed (e.g., 0.2 mm/s) until the gel is fully detached from the mucosa.
-
Record the force as a function of distance throughout the withdrawal process.
-
-
Data Analysis:
-
Maximum Detachment Force (Fmax): The peak force recorded during withdrawal.
-
Work of Adhesion (Wad): The area under the force-distance curve, which represents the total energy required to overcome the adhesive bond.[6]
-
Protocol 2: Rheological Measurement of Polymer-Mucin Interaction
This protocol is used to determine the rheological synergism between the gel and mucin, indicating mucoadhesive interactions.[10][18][21]
-
Preparation of Mucin Dispersion:
-
Prepare a mucin dispersion (e.g., 5-15% w/w) in a relevant buffer (e.g., simulated saliva, pH 6.8).
-
Allow it to hydrate overnight at 4°C with gentle stirring to ensure homogeneity.
-
-
Sample Preparation for Analysis:
-
Sample A (Gel alone): The this compound gel formulation.
-
Sample B (Mucin alone): The prepared mucin dispersion.
-
Sample C (Mixture): Mix the this compound gel and the mucin dispersion in a defined ratio (e.g., 1:1 w/w). Allow the mixture to equilibrate for at least 1 hour.
-
-
Rheological Measurement (Oscillatory):
-
Use a rheometer with parallel plate or cone-and-plate geometry, maintained at 37°C.
-
Perform a strain sweep for each sample (A, B, and C) to determine the linear viscoelastic region (LVER).
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER for each sample.
-
Record the storage modulus (G') and loss modulus (G'').
-
-
Data Analysis:
Mandatory Visualizations
Caption: Workflow for Ex Vivo Mucoadhesion Measurement using a Tensile Test.
Caption: Key Factors Influencing the Mucoadhesive Properties of this compound Gels.
References
- 1. Water quantitatively induces the mucoadhesion of liquid crystalline phases of glyceryl monooleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Hydration Control of Gel-Adhesion and Muco-Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioadhesive drug delivery systems. I. Characterisation of mucoadhesive properties of systems based on glyceryl mono-oleate and glyceryl monolinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Mucoadhesive and Rheological Studies on the Co-Hydrogel Systems of Poly(Ethylene Glycol) Copolymers with Fluoroalkyl and Poly(Acrylic Acid) | MDPI [mdpi.com]
- 10. Mucoadhesive Gels Designed for the Controlled Release of Chlorhexidine in the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.unipd.it [research.unipd.it]
- 12. Enhancing Mucoadhesive Properties of Gelatin through Chemical Modification with Unsaturated Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Textural analysis and flow rheometry of novel, bioadhesive antimicrobial oral gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.box [2024.sci-hub.box]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. Characterization of an In Vitro/Ex Vivo Mucoadhesiveness Measurement Method of PVA Films - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Ex-vivo evaluation of the mucoadhesive properties of Cedrela odorata and Khaya senegalensis gums with possible applications for veterinary vaccine delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A rheological examination of the mucoadhesive/mucus interaction: the effect of mucoadhesive type and concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mucoadhesive drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. stablemicrosystems.com [stablemicrosystems.com]
- 24. Stable Micro Systems will no longer be posting to this blog, visit our new blog on our main website.: Mucosal Delivery: Measuring Product Texture [textureanalysisprofessionals.blogspot.com]
Technical Support Center: Long-Term Storage of Monoolein Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of monoolein formulations. Find answers to frequently asked questions and troubleshoot common issues to ensure the stability and efficacy of your formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the long-term stability of this compound formulations?
A1: The long-term stability of this compound formulations is primarily influenced by temperature, hydration level, pH, and exposure to light and oxygen.[1][2][3] Temperature fluctuations can induce phase transitions in the this compound-water system, potentially altering the drug delivery characteristics.[4][5][6] The main chemical degradation pathways for this compound, an unsaturated monoglyceride, are hydrolysis of the ester linkage and oxidation of the oleic acid chain.[7][8][9]
Q2: What are the ideal storage temperatures for this compound-based formulations?
A2: The ideal storage temperature depends on the specific phase of the this compound formulation. For many liquid crystalline phases, such as the cubic phase, storage at controlled room temperature (20-25°C) or refrigerated conditions (2-8°C) is often recommended to prevent phase transitions.[4][5] It is crucial to consult the temperature-composition phase diagram for the specific this compound-water system to avoid temperatures that could lead to undesirable phase changes.[4][5] For instance, liquid crystalline phases below approximately 17°C can enter an undercooled, thermodynamically unstable state.[4][5]
Q3: How does hydrolysis affect this compound formulations and how can it be minimized?
A3: Hydrolysis is the cleavage of the ester bond in this compound, yielding glycerol and oleic acid.[7] This degradation can disrupt the self-assembled structure of the formulation, leading to changes in viscosity, drug release profile, and overall stability.[10] To minimize hydrolysis, it is recommended to control the pH of the formulation, as both acidic and basic conditions can catalyze the reaction.[3] Storing formulations in a dry state (e.g., as a lyophilized powder) and reconstituting them before use can also effectively prevent hydrolysis.[7]
Q4: What is the impact of oxidation on this compound formulations and what preventative measures can be taken?
A4: The unsaturated oleic acid tail of this compound is susceptible to oxidation, which can be initiated by light, heat, or trace metals.[7] Oxidation can lead to the formation of various degradation products that may alter the physical and chemical properties of the formulation and potentially introduce toxicity.[11][12] To prevent oxidation, formulations should be protected from light by using amber-colored vials and stored in an oxygen-free environment, for example, by purging with nitrogen or argon.[7] The inclusion of antioxidants in the formulation can also mitigate oxidative degradation.[13]
Q5: Is lyophilization (freeze-drying) a suitable method for long-term storage of this compound formulations?
A5: Yes, lyophilization can be an effective strategy for the long-term storage of this compound formulations, as it removes water, thereby inhibiting hydrolysis.[7][14][15] However, the freezing and drying processes can induce stress on the formulation, potentially causing phase separation or aggregation. The use of cryoprotectants and lyoprotectants, such as sugars (e.g., trehalose, sucrose) or polyols, is often necessary to protect the formulation's structure during lyophilization and subsequent storage.[16][17][18][19]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Phase Separation or Change in Appearance (e.g., from clear to cloudy) | Temperature fluctuations causing a phase transition. | Store the formulation at a constant, controlled temperature. Consult the this compound-water phase diagram to identify the stable temperature range for your formulation's composition.[4][5] |
| Hydrolysis of this compound leading to the formation of insoluble fatty acids. | Control the pH of the formulation to be within the optimal stability range (typically near neutral). Consider lyophilizing the formulation for long-term storage.[3][7] | |
| Change in Viscosity | Alteration in the liquid crystalline phase structure. | Verify the storage temperature. Perform characterization studies (e.g., Small-Angle X-ray Scattering) to identify the current phase. |
| Chemical degradation (hydrolysis or oxidation) of this compound. | Implement preventative measures against hydrolysis and oxidation (pH control, antioxidants, inert atmosphere).[7][13] | |
| Particle Aggregation in Dispersions (e.g., Cubosomes) | Instability of the stabilizing agent (e.g., Pluronic F127). | Optimize the concentration of the stabilizer.[20] |
| Changes in temperature affecting particle stability. | Investigate the stability of the dispersion at different temperatures to determine the optimal storage condition.[1][2] | |
| Altered Drug Release Profile | Change in the liquid crystalline phase or degradation of the this compound matrix. | Re-characterize the formulation's phase and chemical integrity. Review storage conditions and implement corrective actions. |
| Drug degradation within the formulation. | Assess the stability of the encapsulated drug under the storage conditions. |
Quantitative Data on Formulation Stability
Table 1: Effect of Temperature on the Stability of this compound Dispersions over 48 Hours
| Temperature | This compound (MO) Dispersion Stability |
| 10°C | Stable |
| 25°C | Stable |
| 37°C | Stable |
| 50°C | Stable |
Data synthesized from visual inspection and turbidimetry measurements.[1][2]
Table 2: Long-Term Physical Stability of Lyophilized Solid Lipid Nanoparticles (SLNs) with Trehalose
| Storage Condition (Temperature/Relative Humidity) | Duration of Physical Stability |
| 25°C / 60% RH | 9 months |
| 30°C / 65% RH | 6 months |
| 40°C / 75% RH | Unstable |
Data adapted from a study on lyophilized SLNs, providing insights applicable to lipid-based formulations.[21]
Experimental Protocols
Protocol 1: Assessment of Physical Stability by Visual Inspection and Turbidimetry
Objective: To evaluate the physical stability of this compound dispersions over time at different temperatures.
Methodology:
-
Prepare the this compound dispersion according to your standard protocol.
-
Aliquot the dispersion into multiple sealed, transparent vials.
-
Incubate the vials at different temperatures (e.g., 10°C, 25°C, 37°C, 50°C).[1][2]
-
Visual Inspection: At predetermined time points (e.g., 3, 12, 24, 48 hours), visually inspect the samples for any signs of instability, such as precipitation, phase separation, or changes in color or consistency.[1]
-
Turbidimetry:
Protocol 2: Characterization of Liquid Crystalline Phase by Small-Angle X-ray Scattering (SAXS)
Objective: To identify the liquid crystalline phase of the this compound formulation and detect any phase transitions.
Methodology:
-
Load the this compound formulation into a sample holder suitable for SAXS analysis (e.g., a glass capillary).
-
Acquire SAXS data over a relevant range of scattering vectors (q).
-
Analyze the resulting diffraction pattern. The positions of the Bragg peaks are characteristic of the specific liquid crystalline phase (e.g., lamellar, hexagonal, or cubic).
-
By comparing the peak ratios to known values for different phases, the structure can be identified.[22][23] This can be performed at different temperatures to assess phase stability.
Protocol 3: Chemical Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of intact this compound and detect the presence of degradation products.
Methodology:
-
Develop and validate an HPLC method capable of separating this compound from its potential degradation products (e.g., oleic acid and glycerol). A reverse-phase column is typically used.
-
Prepare samples for analysis by dissolving a known amount of the formulation in a suitable solvent.
-
Inject the sample into the HPLC system.
-
Quantify the amount of this compound by comparing the peak area to a standard curve.
-
Identify and quantify degradation products by comparing their retention times and peak areas to those of known standards.[24]
Visualizations
Caption: Primary degradation pathways for this compound formulations.
Caption: Workflow for assessing the long-term stability of this compound formulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterizing the Self-Assembly Properties of this compound Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Temperature- and pressure-dependent phase behavior of monoacylglycerides this compound and monoelaidin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxidation products of cholesteryl linoleate are resistant to hydrolysis in macrophages, form complexes with proteins, and are present in human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iipseries.org [iipseries.org]
- 14. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term storage of lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of cryoprotectants on freezing, lyophilization, and storage of lyophilized recombinant alpha 1-antitrypsin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biopharminternational.com [biopharminternational.com]
- 19. researchgate.net [researchgate.net]
- 20. borregaard.com [borregaard.com]
- 21. Short- and long-term stability study of lyophilized solid lipid nanoparticles for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.aip.org [pubs.aip.org]
- 23. pubs.aip.org [pubs.aip.org]
- 24. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to Validating Drug Release Profiles from Monoolein Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of drug release profiles from monoolein matrices against other common lipid- and polymer-based drug delivery systems. The information presented is supported by experimental data from peer-reviewed studies and is intended to assist researchers in selecting appropriate drug delivery platforms and designing robust validation protocols.
Performance Comparison: this compound Matrices vs. Alternative Carriers
This compound-based matrices, particularly in the form of cubic phases and cubosomes, are renowned for their ability to provide sustained release of a wide range of therapeutic agents, from hydrophilic to hydrophobic.[1][2] This is largely attributed to the unique, tortuous, and bicontinuous internal structure of the cubic phase, which creates a prolonged diffusion path for the encapsulated drug molecules.[2]
In contrast, other lipid-based carriers like solid lipid nanoparticles (SLNs) and polymer-based nanoparticles such as those made from poly(lactic-co-glycolic acid) (PLGA) can exhibit more variable release profiles, often characterized by a more pronounced initial burst release.
Quantitative Drug Release Data
The following tables summarize quantitative data from various studies, comparing the cumulative drug release from this compound matrices with other delivery systems.
Table 1: Comparison of Release from this compound Matrices and Solid Lipid Nanoparticles (SLNs)
| Drug Model | Delivery System | Time | Cumulative Release (%) | Key Finding |
| Porphyrin | This compound Cubic Particles | Not Specified | Lower | This compound cubic particles provide slower drug release compared to trimyristin SLNs.[3][4] |
| Porphyrin | Trimyristin SLNs | Not Specified | Higher | A higher rate and amount of drug transfer were observed from SLNs.[3][4] |
| Gambogenic Acid | This compound Cubosomes | 96 h | Sustained Release | The drug was released in a prolonged fashion over 96 hours.[1] |
Table 2: Comparison of Release from this compound Matrices and Other Formulations
| Drug | Delivery System | Time | Cumulative Release (%) | Release Rate (%/h) |
| Aspirin (2%) | Bulk this compound Cubic Phase | Not Specified | - | 0.190 (in PBS) |
| Aspirin (2%) | This compound Cubosomes | Not Specified | - | 0.402 (in PBS) |
| Cisplatin | Uncoated this compound Cubosomes | 1 h | 52 ± 2 | - |
| Cisplatin | Coated this compound Cubosomes | 1 h | 22 ± 3 | - |
Finding: The release from the bulk this compound cubic phase was found to be twice as sustained as that from cubosomes in PBS.[2] Coated cubosomes exhibited a significantly reduced burst release compared to their uncoated counterparts.[3]
Table 3: Drug Release from PLGA Nanoparticles (for comparative context)
| Drug | Delivery System | Time | Cumulative Release (%) |
| Doxorubicin | PLGA (7K) NPs | 5 days | 80.9 |
| Doxorubicin | PLGA (12K) NPs | 5 days | 28.9 |
| Doxorubicin | PLGA (7K) NPs | 30 days | 96.7 ± 0.8 |
| Doxorubicin | PLGA (12K) NPs | 30 days | 52.2 ± 7.4 |
Note: This data illustrates the tunable release from PLGA nanoparticles based on polymer molecular weight, which can be compared to the inherently slower release from this compound matrices.[4]
Drug Release Kinetics: The Higuchi Model
The release of drugs from this compound matrices often follows a diffusion-controlled mechanism. The Higuchi model is frequently used to describe this type of release from a matrix system.[2][5] The model is represented by the equation:
Q = KH * t1/2
Where:
-
Q is the cumulative amount of drug released at time t .
-
KH is the Higuchi release rate constant.
A linear relationship when plotting the cumulative percentage of drug released against the square root of time indicates that the release is governed by Fickian diffusion.[6] Studies have shown that drug release from this compound-based cubosomes is consistent with the Higuchi diffusion model.[1][2]
Experimental Protocols: Validating Drug Release
The dialysis bag method is a widely accepted and commonly used technique for the in vitro validation of drug release from nanoparticulate systems, including this compound matrices.[7]
Detailed Methodology: Dialysis Bag Method
1. Materials and Equipment:
- Dialysis tubing (e.g., regenerated cellulose) with a specific molecular weight cut-off (MWCO), typically ranging from 3.5 to 14 kDa, should be selected to allow free diffusion of the drug while retaining the nanoparticles.[7]
- Release medium (e.g., Phosphate Buffered Saline (PBS) at a physiological pH of 7.4).
- A vessel for the release medium (e.g., beaker).
- A magnetic stirrer or orbital shaker for agitation.
- A temperature-controlled environment (typically 37°C).
- Syringes and filters for sample collection.
- An analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC).
2. Procedure:
- Membrane Preparation: Cut the dialysis tubing to the desired length and pre-treat it according to the manufacturer's instructions. This often involves soaking in the release medium to ensure it is fully hydrated.
- Sample Loading: Accurately measure a specific volume of the drug-loaded this compound matrix dispersion and load it into the dialysis bag. Securely seal both ends of the bag.
- Release Study Setup: Place the sealed dialysis bag into the vessel containing a known volume of the release medium. The volume of the release medium should be significantly larger than the sample volume (e.g., 100-fold) to ensure sink conditions.
- Incubation: Place the entire setup in a temperature-controlled environment (37°C) with constant, gentle agitation (e.g., 100 rpm).
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the vessel.
- Medium Replenishment: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
- Sample Analysis: Analyze the collected samples to determine the concentration of the released drug using a validated analytical method.
- Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time. The release kinetics can then be fitted to various models, such as the Higuchi model, to elucidate the release mechanism.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the dialysis bag method for validating drug release from this compound matrices.
References
- 1. Liposomes to Cubosomes: The Evolution of Lipidic Nanocarriers and Their Cutting-Edge Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
A Comparative Guide to In Vitro and In Vivo Correlation of Monoolein-Based Formulations
For researchers and drug development professionals, establishing a predictive relationship between in vitro performance and in vivo bioavailability—an in vitro-in vivo correlation (IVIVC)—is a critical goal. This is particularly challenging for lipid-based formulations (LBFs), which are frequently used to enhance the oral absorption of poorly water-soluble drugs.[1][2] Monoolein (or glyceryl monooleate) is a versatile, biocompatible lipid used in various advanced drug delivery systems, including self-emulsifying drug delivery systems (SEDDS) and liquid crystalline nanoparticles like cubosomes.[3][4][5]
This guide provides an objective comparison of this compound-based formulations, supported by experimental data, to elucidate the complexities of their IVIVC. The intricate in vivo processing of LBFs, involving dispersion, digestion by lipases, and drug solubilization in mixed micelles, often leads to a disconnect between simple in vitro dissolution tests and actual pharmacokinetic outcomes.[1][6] Consequently, more sophisticated in vitro models, such as lipolysis assays, are often required to better predict in vivo behavior.[7][8]
Comparison of Formulation Performance
A direct comparison between different this compound-based systems highlights the impact of the formulation's nanostructure on drug release and absorption. A key study compared glycerol monooleate (GMO)-based cubosomes against phytantriol (PYT)-based cubosomes for the oral delivery of the poorly soluble drug oridonin.[5] While both are liquid crystalline systems, their performance differed significantly.
Formulation Composition
The composition of the formulations is fundamental to their behavior. The table below details the components used in the comparative study of oridonin-loaded cubosomes.
| Component | GMO-Based Cubosomes (% w/w) | PYT-Based Cubosomes (% w/w) |
| Oridonin (Drug) | 0.2 | 0.2 |
| Glycerol Monooleate (GMO) | 7.0 | - |
| Phytantriol (PYT) | - | 7.0 |
| Poloxamer 407 (Stabilizer) | 1.4 | 1.4 |
| Propylene Glycol | 3.0 | 3.0 |
| Deionized Water | 88.4 | 88.4 |
| Data sourced from a study on oridonin-loaded cubosomes.[5] |
In Vitro Release Comparison
The in vitro release profiles demonstrate how the lipid matrix influences the rate of drug diffusion. Both cubosome formulations provided a sustained release compared to the rapid dissolution of the pure drug suspension.
| Time (hours) | Oridonin Suspension (% Released) | GMO-Based Cubosomes (% Released) | PYT-Based Cubosomes (% Released) |
| 2 | ~55 | ~30 | ~35 |
| 8 | ~75 | ~60 | ~65 |
| 12 | ~80 | ~70 | ~75 |
| 24 | >90 | ~80 | ~80 |
| Data is estimated from graphical representations in a comparative study of oridonin formulations.[5] |
In Vivo Pharmacokinetic Comparison
The in vivo performance in rats revealed significant differences in absorption, underscoring the challenge of IVIVC. Despite similar in vitro release profiles, the PYT-based cubosomes resulted in substantially higher bioavailability.
| Parameter | Oridonin Suspension | GMO-Based Cubosomes | PYT-Based Cubosomes |
| Cmax (ng/mL) | 105.6 ± 21.3 | 141.2 ± 35.8 | 260.4 ± 45.1 |
| Tmax (hours) | 0.33 ± 0.11 | 3.33 ± 1.03 | 3.67 ± 0.98 |
| AUC (0-24h) (ng·h/mL) | 180.5 ± 40.6 | 684.9 ± 155.7 | 1589.6 ± 301.2 |
| Relative Bioavailability | - | 379.4% | 880.7% |
| Pharmacokinetic data obtained from a study in rats following oral administration.[5] |
The data clearly shows that while both this compound- and phytantriol-based cubosomes significantly enhance oral bioavailability compared to a simple suspension, the choice of lipid has a profound impact on in vivo performance—an outcome not predicted by the in vitro release data alone.[5] This discrepancy highlights the importance of considering in vivo factors like enzymatic digestion and interactions with physiological components, which are better simulated by in vitro lipolysis models.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies are essential. The following are representative protocols for the key experiments cited in the evaluation of this compound-based formulations.
1. In Vitro Lipolysis Protocol (pH-Stat Method)
This method simulates the digestion of lipid formulations in the small intestine to predict drug solubilization and potential for absorption.
-
Apparatus: A temperature-controlled reaction vessel with a pH electrode, a stirrer, and an automated burette connected to a pH-stat controller (e.g., Metrohm, Mettler Toledo).
-
Lipolysis Medium: Prepare a buffer simulating fasted state intestinal fluid. A common composition includes:
-
50 mM Tris-maleate buffer
-
150 mM Sodium Chloride (NaCl)
-
5 mM Calcium Chloride (CaCl₂)
-
Adjust pH to 6.5.
-
-
Enzyme Solution: Prepare a fresh solution of pancreatin (porcine source) in the lipolysis buffer. The activity should be standardized (e.g., 800 U/mL of final digestion medium). Centrifuge the solution to remove insoluble components and use the supernatant.[9]
-
Procedure:
-
Add 36 mL of the lipolysis medium to the reaction vessel and equilibrate to 37°C.
-
Add the this compound-based formulation (containing a known amount of the drug) to the vessel and stir for 10-15 minutes to allow for dispersion and emulsification.[8][9]
-
Initiate the lipolysis by adding 4 mL of the pancreatin enzyme solution.[9]
-
Simultaneously, start the automated titration with 0.5 M Sodium Hydroxide (NaOH) to maintain the pH at a constant 6.5. The consumption of NaOH neutralizes the free fatty acids released from the digestion of this compound.
-
Collect samples (e.g., 1-2 mL) at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately inhibit enzyme activity in the collected samples by adding an inhibitor (e.g., 4-bromophenylboronic acid).
-
Separate the aqueous phase, which contains the solubilized drug in micelles, from the undigested lipid and precipitated drug by ultracentrifugation (e.g., 40,000 rpm, 30 min, 37°C).
-
Analyze the supernatant for drug concentration using a validated analytical method like HPLC.
-
2. In Vivo Pharmacokinetic Study Protocol (Rat Model)
This protocol outlines a typical animal study to determine the pharmacokinetic profile of a drug after oral administration of a this compound-based formulation.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g), fasted overnight (12 hours) with free access to water.[5]
-
Formulation Administration:
-
Divide rats into groups (e.g., n=6 per group) for each formulation (e.g., GMO-cubosomes, PYT-cubosomes, drug suspension control).
-
Administer the formulations orally via gavage at a specific dose of the active drug.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the jugular or tail vein at pre-defined time points: pre-dose (0) and, for example, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect samples into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4,000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the drug from the plasma using a suitable method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).
-
Quantify the drug concentration in the processed samples using a validated HPLC or LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters from the plasma concentration-time data for each rat using non-compartmental analysis software (e.g., WinNonlin).
-
Parameters include: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
-
Calculate the relative bioavailability of the test formulations compared to the control.
-
Visualizing Workflows and Relationships
To better understand the processes involved in IVIVC for this compound-based systems, the following diagrams illustrate the experimental workflow and the complex factors influencing the correlation.
Conclusion
The correlation between in vitro and in vivo performance of this compound-based formulations is complex and non-linear. Simple in vitro release tests are often insufficient to predict in vivo pharmacokinetics because they fail to capture the critical process of lipid digestion.[1][7] As demonstrated by comparative studies, formulations with similar in vitro release profiles can produce markedly different bioavailability in vivo.[5]
For drug development professionals, this underscores the necessity of employing more physiologically relevant in vitro models, such as pH-stat lipolysis assays, which simulate the digestive processes in the gastrointestinal tract.[8][10] While establishing a true Level A IVIVC remains a significant challenge for these complex systems, in vitro lipolysis provides a valuable tool for ranking formulations and understanding the mechanisms that drive drug absorption, ultimately guiding the development of more effective oral drug delivery systems.[6]
References
- 1. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving In Vitro-In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in drug delivery applications of cubosomes, hexosomes, and solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative studies on glycerol monooleate- and phytantriol-based cubosomes containing oridonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Models for Predicting Drug Absorption From Oral Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Monoolein and Its Ether Analogue in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of monoolein (MO), a widely utilized lipid in drug delivery, and its ether-linked analogue, 1-O-oleyl-rac-glycerol. The substitution of the ester linkage in this compound with a more stable ether bond presents theoretical advantages in terms of chemical and enzymatic stability, which could lead to more robust and effective drug delivery platforms. This document outlines their physicochemical properties, phase behavior, and performance in drug delivery systems, supported by experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between this compound and its ether analogue lies in the linkage between the oleyl chain and the glycerol backbone. This seemingly minor modification has significant implications for the molecule's chemical properties and stability.
| Property | This compound (1-Oleoyl-rac-glycerol) | This compound Ether Analogue (1-O-oleyl-rac-glycerol) |
| Molecular Formula | C₂₁H₄₀O₄ | C₂₁H₄₂O₃ |
| Molecular Weight | 356.54 g/mol [1][2][3] | 342.56 g/mol |
| Linkage Type | Ester | Ether |
| Chemical Stability | Susceptible to hydrolysis, particularly at non-neutral pH. | Highly resistant to chemical hydrolysis. |
| Enzymatic Stability | Readily degraded by esterases present in the body.[4] | Resistant to degradation by esterases. |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and DMSO.[2] | Expected to have similar solubility to this compound. |
| Commercial Availability | Widely available from various chemical suppliers.[1][2][3][5] | Not as commonly available, may require custom synthesis. |
Structural Differences
The core structural difference is the linkage between the oleyl tail and the glycerol headgroup.
Caption: Chemical structures of this compound and its ether analogue.
Phase Behavior and Self-Assembly
This compound is renowned for its ability to form complex, lyotropic liquid crystalline phases in the presence of water. Most notably, it self-assembles into bicontinuous cubic phases (Pn3m and Ia3d), which consist of a continuous lipid bilayer separating two intertwined, non-intersecting aqueous channels.[4][6][7] This unique structure allows for the encapsulation of both hydrophilic and lipophilic drugs, making it an excellent candidate for controlled-release drug delivery systems.[8][9]
The phase behavior of the ether analogue of this compound has not been extensively studied. However, research on other this compound isosteres, such as those with thioester and amide linkages, has shown that even small changes to the headgroup-tail linkage can dramatically alter self-assembly, leading to the formation of hexagonal or lamellar phases instead of cubic phases.[10] It is therefore plausible that the ether analogue may also exhibit different phase behavior, which would have a profound impact on its suitability for forming cubosome-like nanoparticles.
Performance in Drug Delivery Systems
Stability
The primary advantage of the ether analogue is its enhanced stability. The ether bond is chemically more robust than the ester bond and is not susceptible to cleavage by esterase enzymes, which are ubiquitous in the body. This could lead to longer circulation times and more predictable drug release profiles in vivo.
| Aspect | This compound-Based Systems | Ether Analogue-Based Systems (Predicted) |
| Chemical Stability | Prone to degradation by hydrolysis. | High resistance to hydrolysis, stable across a wider pH range. |
| Enzymatic Stability | Degraded by esterases, leading to premature drug release. | Resistant to enzymatic degradation by esterases. |
Drug Loading and Release
Drug loading and release from this compound-based systems are intrinsically linked to the structure of the cubic phase. The tortuous aqueous channels and the lipid bilayer provide distinct environments for drugs with different polarities. The release is typically diffusion-controlled and sustained.[11]
For the ether analogue, drug loading and release would be highly dependent on its phase behavior. If it does not form a cubic phase, the mechanism of drug encapsulation and the release kinetics would be fundamentally different. For instance, a lamellar phase would form vesicles (liposomes), while a hexagonal phase would form hexosomes. These structures have different drug-loading capacities and release properties compared to the sponge-like matrix of the cubic phase.
Biocompatibility and Cellular Interactions
This compound is generally considered biocompatible and biodegradable.[12] Its degradation products are endogenous molecules (glycerol and oleic acid) that are readily metabolized.
Ether lipids are also naturally present in the body and are involved in various physiological processes, including cell signaling and membrane trafficking.[12][13][14] They are generally biocompatible; however, some synthetic ether lipids have been reported to exhibit hemolytic activity, which can be mitigated through formulation design.[15] The ether linkage may also influence how nanoparticles interact with cells. Studies have shown that modifying lipids with ether bonds can enhance cellular uptake and improve the efficacy of siRNA delivery.[16]
Experimental Protocols
Synthesis of this compound
A common method for synthesizing 1-monoolein involves the esterification of oleic acid and glycerol.
Materials:
-
Oleic acid
-
Glycerol
-
Enzyme catalyst (e.g., Novozym 435)
-
Organic solvent (e.g., hexane)
Procedure:
-
Dissolve oleic acid and glycerol in hexane in a reaction vessel.
-
Add the enzyme catalyst to the mixture.
-
Maintain the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the enzyme by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting this compound using column chromatography or recrystallization.
General Protocol for the Synthesis of this compound Ether Analogue
The synthesis of 1-O-oleyl-rac-glycerol can be achieved through a Williamson ether synthesis approach.
Materials:
-
Oleyl bromide (or another oleyl halide)
-
Solketal (isopropylidene glycerol)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Acidic resin (for deprotection)
-
Methanol
Procedure:
-
Alkylation:
-
Dissolve solketal in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Carefully add sodium hydride to the solution to deprotonate the hydroxyl group.
-
Slowly add oleyl bromide to the reaction mixture and stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting protected ether lipid by column chromatography.
-
-
Deprotection:
-
Dissolve the purified product in methanol.
-
Add an acidic resin (e.g., Amberlyst 15) to the solution.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, filter off the resin and evaporate the solvent to yield the final product, 1-O-oleyl-rac-glycerol.
-
Preparation and Characterization of Lipid Nanoparticles
The following workflow outlines the general steps for preparing and characterizing lipid nanoparticles from either this compound or its ether analogue.
References
- 1. 1-Oleoyl-rac-glycerol - 50% | CymitQuimica [cymitquimica.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. specialchem.com [specialchem.com]
- 6. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination of antitumor ether lipid with lipids of complementary molecular shape reduces its hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ether bond-modified lipid nanoparticles for enhancing the treatment effect of hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Monoolein: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. While monoolein is not classified as a hazardous substance under current regulations, adherence to established disposal protocols is essential to minimize environmental impact and maintain operational safety.[1][2][3] This guide provides immediate safety information and step-by-step procedures for the appropriate disposal of this compound.
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE): Before handling this compound, especially during disposal procedures, it is crucial to wear appropriate PPE. This includes:
-
Gloves: Use proper glove removal technique to avoid skin contact.[3]
-
Safety Glasses: Eye protection is recommended to prevent accidental splashes.[2][4]
-
Lab Coat: A lab coat or other protective clothing should be worn.[2]
Handling and Storage:
-
Handling: The usual precautions for handling chemicals should be observed.[1] Avoid spillage, inhalation of vapors (especially from heated product), and contact with skin and eyes.[1][3] Ensure adequate ventilation in the handling area.[3][4]
-
Storage: Store this compound in a cool, dry, and well-ventilated area.[1][3][4] The recommended storage temperature is -20°C.[2][4] Keep containers tightly closed when not in use.[1][3][4]
First Aid Measures:
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Inhalation: If fumes from heated product are inhaled, move the person to fresh air.[1] If breathing is difficult or symptoms persist, consult a physician.[2][3]
-
Ingestion: Ingestion of large amounts may cause nausea and vomiting.[1] Rinse mouth with water and seek medical attention.[2][4]
Step-by-Step Disposal Procedures
While this compound is not classified as hazardous waste, it should not be discharged into sewers.[1] The primary recommended method of disposal is landfilling, though local regulations must always be consulted.[1]
1. Waste Collection and Containment:
-
Collect waste this compound, including any contaminated materials (e.g., paper towels, absorbent pads from spills), into a suitable, closed container.[3][4]
-
Ensure the container is properly sealed to prevent leaks or spills.
2. Labeling:
-
Clearly label the waste container with its contents ("Waste this compound") and any other information required by your institution or local regulations.
3. Consultation of Local Regulations:
-
Before proceeding with disposal, always consult your institution’s environmental health and safety (EHS) office and review local, state, and federal regulations for non-hazardous chemical waste.[1]
4. Final Disposal:
-
Preferred Method: Arrange for the waste to be sent to a landfill.[1]
-
Alternative Method: Dispose of the material through a licensed waste disposal contractor.[5] This is the most secure way to ensure compliance with all regulations.
-
Recycling: This product is not typically recycled.[1]
Accidental Spill Management
In the event of a spill, immediate action is necessary to ensure safety and prevent environmental contamination.
-
Small Spills:
-
Large Spills:
Data Summary: this compound Properties
The following table summarizes key quantitative data for this compound. Note that multiple CAS Numbers may be used in safety data sheets, potentially referring to different isomers or purities.
| Property | Value | Source(s) |
| Chemical Formula | C₂₁H₄₀O₄ | [1][3] |
| Molecular Weight | 356.5 g/mol | [1] |
| CAS Number | 25496-72-4 / 111-03-5 | [1][2][3] |
| Purity | >99% | [2] |
| HMIS Rating | Health: 0, Flammability: 0, Reactivity: 0 | [2] |
| NFPA Rating | Health: 0, Flammability: 0, Reactivity: 0 | [2] |
| Recommended Storage | -20°C | [2][4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste and the management of accidental spills in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
